molecular formula C8H12BNO4S B1439819 (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1152274-62-8

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No.: B1439819
CAS No.: 1152274-62-8
M. Wt: 229.07 g/mol
InChI Key: SIHCFZOHSIYOOL-UHFFFAOYSA-N
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Description

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1152274-62-8) is an organoboron compound with the molecular formula C 8 H 12 BNO 4 S and a molecular weight of 229.06 g/mol . This compound features a boronic acid (B(OH) 2 ) group attached to a benzene ring that is also substituted with both a methyl group and an N-methylsulfamoyl group, making it a versatile and multifunctional building block in synthetic chemistry . As a key synthetic intermediate, this boronic acid is primed for use in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form biaryl bonds . This reaction is fundamental in the construction of complex molecules for pharmaceutical development and materials science. The presence of the N-methylsulfamoyl group is of particular interest, as this motif is found in a range of biologically active molecules, suggesting its potential application in the synthesis of new drug candidates or chemical probes . The compound can be synthesized from precursors such as 4-Bromo-N,3-dimethylbenzenesulfonamide . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions (in an inert atmosphere at 2-8°C) are recommended to maintain the stability and longevity of the product .

Properties

IUPAC Name

[2-methyl-4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-6-5-7(15(13,14)10-2)3-4-8(6)9(11)12/h3-5,10-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHCFZOHSIYOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681589
Record name [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152274-62-8
Record name [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid
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Foundational & Exploratory

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Abstract

This compound is a bespoke chemical building block with increasing relevance in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety ortho to a methyl group and para to an N-methylsulfamoyl group, imparts a distinct set of electronic and steric properties. These characteristics are critical for its application in palladium-catalyzed cross-coupling reactions and for the development of novel pharmacologically active agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing established data, providing reasoned estimations based on structure-property relationships, and outlining the rigorous experimental protocols required for its characterization. This document is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals leveraging this reagent in their work.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Beyond their synthetic utility, the boronic acid functional group is a recognized bioisostere of carboxylic acids and a key pharmacophore in several approved therapeutic agents, valued for its ability to form reversible covalent bonds with biological targets.[3]

The specific compound, this compound, is a highly functionalized reagent. The interplay between its three key substituents dictates its overall properties:

  • The Boronic Acid Group: The primary site of reactivity for cross-coupling and potential biological interactions.

  • The N-Methylsulfamoyl Group: A strong electron-withdrawing group that significantly lowers the pKa of the boronic acid, enhancing its reactivity under certain conditions and providing a key hydrogen bond donor/acceptor site.[3][4]

  • The Ortho-Methyl Group: Provides steric hindrance that can influence the kinetics of coupling reactions and modulates the electronic environment of the boronic acid.

A precise understanding of the physical properties stemming from this unique architecture is essential for optimizing reaction conditions, ensuring analytical rigor, and predicting the behavior of molecules derived from it.

Core Physicochemical Properties

The effective use of any chemical reagent begins with a thorough characterization of its fundamental physical and chemical properties.

Chemical Identity and Structure
  • IUPAC Name: [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid[5]

  • CAS Number: 1152274-62-8[6]

  • Molecular Formula: C₈H₁₂BNO₄S[5][6]

  • Molecular Weight: 229.06 g/mol [6]

Caption: Structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key physical properties. Where specific experimental data is not publicly available, scientifically reasoned estimates are provided with justification.

PropertyValue / RangeExperimental Rationale and Significance
Appearance White to off-white crystalline powderThis is typical for purified, solid organic compounds lacking extended chromophoric systems. Color variation can indicate the presence of minor impurities.
Melting Point Not explicitly reported. Estimated: 130-160 °CThe melting point of a solid is indicative of its purity and lattice energy. Related isomers like 4-(methylsulfamoyl)phenylboronic acid melt at 136-140 °C[7]. The presence of strong hydrogen bonding from the boronic acid and sulfonamide groups suggests a relatively high melting point. A sharp range indicates high purity.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, THF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water.The polar boronic acid and sulfonamide groups facilitate dissolution in polar solvents, which is critical for setting up reactions and performing analyses like NMR. Phenylboronic acid itself has limited water solubility, a trait generally shared by its derivatives unless highly polar groups are present.
pKa Not explicitly reported. Estimated: 7.5-8.5The pKa of the boronic acid's B-OH proton is crucial for its reactivity. Phenylboronic acid has a pKa of ~8.8.[8] The strongly electron-withdrawing N-methylsulfamoyl group is expected to significantly lower this value, making the compound more acidic. Studies on similar sulfonamide-phenylboronic acids show pKa values as low as 7.4.[4] The ortho-methyl group is weakly electron-donating, which may slightly counteract this effect. This acidity facilitates the formation of the reactive boronate species required for Suzuki coupling.

Protocols for Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following are standard, self-validating protocols.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for structural elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the chemical environment of each nucleus. This allows for unambiguous verification of the structure and assessment of purity by identifying signals from impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Calibration: Use a spectrometer of at least 400 MHz. Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Analyze chemical shifts, integration values (which should correspond to the number of protons), and coupling patterns to confirm the aromatic substitution pattern and the presence of the two distinct methyl groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Confirm the presence of the expected number of carbon signals, including the characteristic aromatic signals and the aliphatic methyl carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert & Shim Spectrometer transfer->instrument H1_acq Acquire ¹H Spectrum instrument->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq process Process & Reference Spectra C13_acq->process analyze Analyze Shifts, Integrals, Coupling Constants process->analyze confirm Confirm Structure & Assess Purity analyze->confirm

Caption: Standard workflow for NMR-based compound characterization.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an aryl halide/triflate. The base activates the boronic acid by converting it to a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle, transferring its organic fragment to the palladium center, which ultimately leads to the formation of the new C-C bond.

G OA 1. Oxidative Addition TM 2. Transmetalation OA->TM [Ar-Pd(II)-X] RE 3. Reductive Elimination TM->RE + Ar'-B(OR)₃⁻ CAT Pd(0) Catalyst RE->CAT Regenerates Pd(0) PROD Biaryl Product RE->PROD CAT->OA + Ar-X

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Stability, Storage, and Handling

Trustworthiness: Proper storage is critical to maintaining the integrity and reactivity of boronic acids.

  • Stability: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon prolonged storage or exposure to heat. While often still reactive, the presence of boroxine can complicate stoichiometry.

  • Recommended Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator or dry box is ideal.

  • Handling: Use standard personal protective equipment (safety glasses, gloves, lab coat). Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine powder.

Conclusion

This compound is a sophisticated synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. The electron-withdrawing sulfonamide group enhances its acidity and modifies its reactivity, while the ortho-methyl group provides steric influence. A thorough understanding and verification of its properties, using the protocols outlined in this guide, are prerequisites for its successful and reproducible application in research and development. This guide provides the foundational knowledge for chemists to confidently and effectively integrate this valuable reagent into their synthetic strategies.

References

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid: A Key Building Block in Modern Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile chemical building blocks is paramount.[1] Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[2][3] This guide focuses on a specific, highly functionalized reagent: This compound .

This molecule is distinguished by three key structural features: the reactive boronic acid group, a strategically placed methyl group that imparts steric influence, and an N-methylsulfamoyl moiety that can modulate physicochemical properties and engage in crucial intermolecular interactions. These characteristics make it a valuable intermediate for synthesizing complex biaryl systems, which are common motifs in pharmacologically active compounds.[1][4] This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists, providing in-depth information on its chemical properties, synthesis, applications, and handling.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from its molecular structure. The boronic acid group [-B(OH)₂] is the primary site of reactivity, particularly in cross-coupling reactions. The ortho-methyl group influences the orientation of the boronic acid and can affect reaction kinetics, while the para-N-methylsulfamoyl group [-SO₂NH(CH₃)] enhances solubility and provides hydrogen bonding capabilities, a desirable feature in medicinal chemistry.[5][6]

Key Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
Chemical Name [2-methyl-4-(methylsulfamoyl)phenyl]boronic acid[7]
CAS Number 1152274-62-8[8][9]
Molecular Formula C₈H₁₂BNO₄S[7][8][9]
Molecular Weight 229.06 g/mol [8][9]
Appearance Typically a solid (e.g., white powder)[2]
Purity ≥96%[9]
Storage Conditions Inert atmosphere, store at 2-8°C or room temperature[8][9][10]
SMILES B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O[7]
InChI Key SIHCFZOHSIYOOL-UHFFFAOYSA-N[7]
Predicted Spectroscopic Data

While experimental spectra should always be used for definitive characterization, computational predictions provide valuable reference points.

Data TypePredicted ValuesSource
Monoisotopic Mass 229.05801 Da[7]
Topological Polar Surface Area (TPSA) 86.63 Ų[11]
Predicted XlogP -1.2621[11]
Hydrogen Bond Donors 3[11]
Hydrogen Bond Acceptors 4[11]

Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established field in organic chemistry.[3] A common and reliable method involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][12][13]

Retrosynthetic Analysis and Plausible Synthesis

A logical synthetic route to this compound starts from a commercially available halogenated precursor, such as 4-bromo-3-methyl-N-methylbenzenesulfonamide.

Synthetic Workflow A 4-Bromo-3-methyl- N-methylbenzenesulfonamide B Organolithium Intermediate A->B  n-BuLi, THF  -78 °C C Boronate Ester Adduct B->C  B(O-iPr)₃  -78 °C to RT D (2-Methyl-4-(N-methylsulfamoyl) phenyl)boronic acid C->D  Aqueous Acid (e.g., HCl)  Workup

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for arylboronic acid synthesis.[3][13]

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-3-methyl-N-methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the aryl lithium species is monitored by TLC or LC-MS of quenched aliquots.

  • Borylation: After stirring for 1-2 hours at -78 °C, triisopropyl borate (1.2 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with an aqueous base (e.g., NaOH). The aqueous extracts are combined, washed with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidified with concentrated HCl to precipitate the boronic acid product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield the final product with high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[14][15] This reaction is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][15]

Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[14]

Suzuki Coupling Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X (L)₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² (L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate ArX R¹-X (Aryl Halide) ArX->OxAdd ArBOH2 R²-B(OH)₂ (Boronic Acid) ArBOH2->Boronate

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).[14]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][16]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Protocol: Suzuki-Miyaura Coupling

This protocol provides a practical template for using this compound.

  • Reagents & Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.[15]

  • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to a temperature typically between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged, especially following the FDA approval of drugs like bortezomib (Velcade).[5][17][18] These compounds are no longer seen just as synthetic intermediates but as key pharmacophores that can form unique covalent or dative bonds with biological targets.[4][18]

This compound is particularly valuable as a "protein degrader building block".[9] The sulfamoyl group can act as a hydrogen bond donor and acceptor, improving interactions with target proteins, while the boronic acid can be used as a reactive handle or a covalent warhead. Its structure allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles in drug candidates.[4][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While boronic acids are generally considered to have low toxicity, appropriate safety precautions must be observed.[3][5] The following information is based on safety data sheets for structurally similar compounds.[19][20][21][22]

Hazard Identification
Hazard ClassGHS StatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Note: This data is representative and the specific SDS for the purchased material should always be consulted.

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[21] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[8][10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19]

Conclusion

This compound is a highly valuable and versatile building block for modern organic and medicinal chemistry. Its trifunctional nature—a reactive boronic acid for cross-coupling, a sterically directing methyl group, and a property-modulating sulfamoyl group—provides chemists with a powerful tool for the efficient synthesis of complex molecules. From its central role in the Suzuki-Miyaura reaction to its growing importance in the design of novel therapeutics, this reagent exemplifies the enabling power of well-designed chemical intermediates. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

An In-depth Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS Number: 1152274-62-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned substituted phenylboronic acids as indispensable building blocks in medicinal chemistry. Their remarkable versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl and heteroaryl structures that form the core of numerous drug candidates.[1][2] This guide focuses on a specific, yet highly relevant, member of this class: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid) , CAS Number 1152274-62-8. The presence of the N-methylsulfamoyl group, a key pharmacophore in many biologically active molecules, coupled with the ortho-methyl substituent, imparts unique steric and electronic properties that can be strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, and potential applications, with the aim of empowering researchers to leverage this valuable reagent in their drug discovery endeavors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 1152274-62-8[3]
Molecular Formula C₈H₁₂BNO₄S[3][4]
Molecular Weight 229.06 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water.General knowledge
Storage Store under an inert atmosphere at room temperature.[3][3]

Structural Analysis:

The molecule's structure, presented below, reveals key features that dictate its reactivity and utility:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its reactivity in Suzuki-Miyaura coupling and other cross-coupling reactions.[1]

  • N-Methylsulfamoyl Group (-SO₂NHCH₃): This electron-withdrawing group influences the electronic properties of the phenyl ring and can participate in hydrogen bonding interactions, a critical feature for receptor binding in drug candidates.

  • Ortho-Methyl Group (-CH₃): The methyl group ortho to the boronic acid introduces steric hindrance, which can influence the dihedral angle of the resulting biaryl product and potentially enhance selectivity in certain biological targets.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway: A Strategic Approach

Workflow for the Proposed Synthesis:

G start N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide (Precursor) lithiation Lithiation (n-BuLi or s-BuLi, THF, -78 °C) start->lithiation 1. borylation Borylation (Triisopropyl borate) lithiation->borylation 2. hydrolysis Acidic Hydrolysis (e.g., aq. HCl) borylation->hydrolysis 3. product This compound hydrolysis->product 4. Purification

Figure 2: Proposed synthetic workflow.

Step-by-Step Methodology (Hypothetical Protocol):

Materials:

  • N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide (Starting Material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Precursor: The starting material, N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide, can be synthesized from 3-bromo-2-methylaniline through reaction with methanesulfonyl chloride in the presence of a base, followed by N-methylation.

  • Lithiation: To a solution of N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-BuLi or s-BuLi dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of HCl. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired this compound.

Analytical Characterization: Establishing Identity and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is not publicly available, the following techniques would be employed, with predicted spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the N-methyl group, and the exchangeable protons of the boronic acid and the sulfonamide NH (if not exchanged with D₂O). The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbons, and the carbon attached to the boron atom (which would likely be a broad signal due to quadrupolar relaxation of the boron nucleus).

  • ¹¹B NMR: This technique is particularly useful for characterizing boronic acids and would show a single, broad resonance in the region typical for arylboronic acids.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Predicted m/z values for common adducts can be found on databases like PubChem.[4]

Infrared (IR) Spectroscopy:

  • The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid, N-H stretching of the sulfonamide, S=O stretching of the sulfonyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl groups.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[1][2][6][7] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a powerful tool for the synthesis of complex molecular scaffolds.

General Suzuki-Miyaura Reaction Workflow:

G reactants This compound + Aryl/Heteroaryl Halide heating Heating reactants->heating catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->heating base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->heating solvent Solvent (e.g., Dioxane/Water, Toluene, DMF) solvent->heating product Biaryl/Heteroaryl Product heating->product

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, or dimethylformamide)

Procedure:

  • To a reaction vessel are added this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • The solvent system is added, and the reaction mixture is heated to the desired temperature (typically between 80-120 °C) with stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired biaryl or heteroaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural motifs of this compound make it a valuable tool for the synthesis of a wide range of biologically active compounds.

  • Kinase Inhibitors: The biaryl and heteroaryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in many kinase inhibitors used in oncology and the treatment of inflammatory diseases.[2] The N-methylsulfamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase domain.

  • Enzyme Inhibitors: Boronic acids themselves can act as inhibitors of certain enzymes, particularly serine proteases.[8] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue.

  • Scaffolding for Lead Optimization: This building block can be used to systematically probe the structure-activity relationship (SAR) of a lead compound. The ortho-methyl group can be used to explore the impact of steric bulk on binding affinity and selectivity, while the sulfamoyl group provides a point for further functionalization to improve physicochemical properties and ADME profiles.

Conclusion and Future Perspectives

This compound is a strategically important building block for modern drug discovery. Its unique combination of a reactive boronic acid, a key sulfamoyl pharmacophore, and a sterically influential methyl group provides medicinal chemists with a powerful tool for the synthesis of novel and diverse compound libraries. While detailed experimental data for this specific compound remains limited in the public domain, the established synthetic and analytical methodologies for arylboronic acids provide a clear path for its preparation and characterization. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the discovery of the next generation of medicines.

References

An In-depth Technical Guide to the Solubility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. Such compounds are of significant interest to researchers in organic synthesis and drug development, primarily for their utility as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The solubility of this reagent is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailed experimental protocols for its determination.

The molecular structure of this compound, with its combination of a relatively nonpolar methyl-substituted phenyl ring and the polar, hydrogen-bonding capable N-methylsulfamoyl and boronic acid groups, suggests a nuanced solubility profile. The boronic acid moiety itself can engage in complex equilibria in solution, including dehydration to form cyclic boroxine anhydrides, which can further complicate solubility measurements.[3][4]

Theoretical Framework for Solubility

Influence of Solvent Polarity:

The principle of "like dissolves like" is a foundational concept in predicting solubility. Based on the behavior of similar compounds like phenylboronic acid, a qualitative solubility profile can be anticipated.[4][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The N-methylsulfamoyl and boronic acid groups are capable of hydrogen bonding, which would suggest favorable interactions with protic solvents. However, the overall aqueous solubility of arylboronic acids is often low.[5] The presence of the methyl group on the phenyl ring may further decrease aqueous solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform): Phenylboronic acid generally exhibits high solubility in ketones like acetone and moderate solubility in chloroform.[4][7] It is anticipated that this compound will also be reasonably soluble in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Methylcyclohexane, Hexanes): Arylboronic acids typically show very low solubility in nonpolar, hydrocarbon-based solvents.[4][7] This property can be leveraged for purification purposes, such as precipitating the compound from a more polar solution or washing to remove nonpolar impurities.

Impact of Substituents:

The electronic nature of substituents on the phenyl ring influences the acidity of the boronic acid group, which can in turn affect solubility.[8][9] The N-methylsulfamoyl group is electron-withdrawing, which is expected to increase the Lewis acidity of the boronic acid. This enhanced acidity could lead to stronger interactions with Lewis basic solvents.

Temperature Effects:

The solubility of most solid compounds, including boric acid and its derivatives, generally increases with temperature.[10] This relationship is fundamental to techniques like recrystallization for purification.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, MethanolLow to ModerateHydrogen bonding potential is offset by the hydrophobic phenyl ring and methyl group.[5]
Polar AproticAcetone, DMSOHighFavorable dipole-dipole interactions are expected.[4]
HalogenatedChloroformModerateBased on data for analogous phenylboronic acids.[4]
EthersDipropyl EtherHighPhenylboronic acid shows high solubility in ethers.[4]
NonpolarMethylcyclohexaneVery LowLack of favorable intermolecular interactions.[4]

Experimental Determination of Solubility

A reliable and widely adopted technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][11] This method involves monitoring the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

Workflow for Dynamic Solubility Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh a precise amount of This compound B Add a precise volume or mass of the chosen solvent to a sealed vial A->B Combine C Place the vial in a temperature- controlled apparatus with stirring D Gradually increase the temperature at a constant rate (e.g., 0.1 °C/min) C->D E Monitor the solution for the disappearance of solid particles (turbidity) using a luminance probe or visual inspection D->E F Record the temperature at which the last solid particle dissolves (T_clear) E->F G The recorded T_clear corresponds to the saturation temperature for that specific concentration F->G H Repeat the process with different concentrations to construct a solubility curve (solubility vs. temperature) G->H

Caption: Dynamic method workflow for solubility determination.

Detailed Experimental Protocol
  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of sealable glass vials.

    • To each vial, add a precise volume or mass of the desired solvent to create a range of known concentrations.

    • Add a small magnetic stir bar to each vial.

  • Solubility Measurement:

    • Place a vial in a temperature-controlled apparatus equipped with a magnetic stirrer and a calibrated temperature probe.

    • Begin stirring to ensure the suspension is homogeneous.

    • Start heating the sample at a slow, controlled rate (e.g., 0.1-0.5 °C per minute) to ensure the system remains close to equilibrium.

    • Continuously monitor the sample. The point of complete dissolution can be determined visually as the temperature at which the solution becomes perfectly clear, or more accurately by using a laser or light source and a detector to measure the disappearance of turbidity.[3][6]

    • Record the temperature at which the last solid particle dissolves. This is the equilibrium solubility temperature for that specific concentration.

  • Data Analysis:

    • Repeat the measurement for each prepared sample to obtain a series of data points (concentration vs. dissolution temperature).

    • Plot the mole fraction or concentration of the boronic acid as a function of the dissolution temperature to generate a solubility curve.

    • This data can then be fitted to various thermodynamic models, such as the λh equation or polynomial equations, to describe the solubility behavior.[3]

Analytical Quantification

For certain solubility studies, particularly those determining equilibrium concentration at a fixed temperature, it is necessary to quantify the amount of dissolved boronic acid in a saturated solution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying boronic acids in solution.[12] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection would be a standard starting point. A calibration curve would be generated using solutions of known concentrations.

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly advantageous for analyzing boronic acids as it can prevent the hydrolysis of the boronic acid or any corresponding esters that might be present.[13]

Conclusion

While direct, published solubility data for this compound is scarce, a strong predictive understanding can be established based on the well-documented behavior of analogous arylboronic acids. The solubility is expected to be highest in polar aprotic and ether solvents and lowest in nonpolar hydrocarbons. For researchers requiring precise quantitative data, the dynamic (synthetic) method provides a reliable and established experimental pathway. The combination of this theoretical framework and practical methodology equips scientists and drug development professionals with the necessary tools to effectively utilize this important chemical reagent.

References

Technical Guide: Spectroscopic Characterization of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (C₈H₁₂BNO₄S, Molar Mass: 229.05 g/mol ).[1] As this compound is a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, and IR spectral data, based on established principles and data from analogous structures. Furthermore, it details robust, field-proven protocols for the experimental acquisition and interpretation of this data using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are presented to ensure self-validating and reproducible results, a cornerstone of rigorous scientific inquiry.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic boronic acid. Its structure comprises a toluene core with a boronic acid group at the 1-position, a methyl group at the 2-position, and an N-methylsulfamoyl group at the 4-position. The interplay of these functional groups dictates the molecule's chemical reactivity and its spectroscopic signature.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Predicted Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for boronic acids as it helps to solubilize the compound and often provides sharper signals for the B(OH)₂ protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s (broad)2HB(OH)₂The acidic protons of the boronic acid group typically appear as a broad singlet and can exchange with water in the solvent.
~7.8d1HAr-HAromatic proton ortho to the boronic acid group, deshielded by its electron-withdrawing nature.
~7.6dd1HAr-HAromatic proton meta to the boronic acid and ortho to the sulfamoyl group.
~7.5d1HAr-HAromatic proton ortho to the methyl group and meta to the sulfamoyl group.
~7.4q1HNHThe sulfonamide proton will likely appear as a quartet due to coupling with the N-methyl protons.
~2.6d3HN-CH₃The N-methyl protons will be a doublet due to coupling with the NH proton.
~2.5s3HAr-CH₃The aromatic methyl group will appear as a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-CAromatic carbon attached to the sulfamoyl group.
~140Ar-CAromatic carbon bearing the methyl group.
~135Ar-CHAromatic methine carbon ortho to the boronic acid.
~130Ar-CHAromatic methine carbon meta to the boronic acid.
~128Ar-CHAromatic methine carbon meta to the boronic acid.
~125Ar-CAromatic carbon attached to the boronic acid (often broad or unobserved).
~30N-CH₃N-methyl carbon.
~20Ar-CH₃Aromatic methyl carbon.

Note on the C-B Signal: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed at all in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[2]

Predicted Infrared (IR) Spectrum (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Strong, BroadO-H stretchBoronic acid
3350-3250MediumN-H stretchSulfonamide
3100-3000MediumC-H stretchAromatic
2980-2850MediumC-H stretchAliphatic (CH₃)
1600, 1475Medium-StrongC=C stretchAromatic ring
~1350StrongB-O stretchBoronic acid
1330-1290StrongS=O stretch (asymmetric)Sulfonamide
1160-1130StrongS=O stretch (symmetric)Sulfonamide

The IR spectrum is a powerful tool for confirming the presence of key functional groups. The broad O-H stretch of the boronic acid and the characteristic S=O stretches of the sulfonamide are expected to be prominent features.[3][4]

Predicted High-Resolution Mass Spectrum (HRMS)

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule.[5][6][7][]

AdductPredicted m/z
[M+H]⁺230.0653
[M+Na]⁺252.0472
[M-H]⁻228.0507

Experimental Protocols

The following protocols are designed to yield high-quality, interpretable data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Rationale for Choices:

  • Solvent: DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds like boronic acids and to observe exchangeable protons. For boronic acids, running the NMR in d₄-methanol can also be effective to break up potential boroxine (boronic acid anhydride trimer) formation, though the B-OH protons will exchange with the solvent.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

  • ¹¹B NMR: While not detailed in the predicted data, acquiring a ¹¹B NMR spectrum is highly recommended. A signal around 30 ppm would be characteristic of a tricoordinate boronic acid.[10][11][12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral width: 0-220 ppm.

    • Acquisition time: ~1.5 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum.

Diagram 2: NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Baseline Correct ft->phase calibrate Calibrate Spectra phase->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Rationale for Choice:

  • Technique: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation for solid samples.[13][14][15]

Step-by-Step Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

    • Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption bands and compare them to the predicted values and standard correlation tables.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental formula of the compound.

Rationale for Choice:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.[16]

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve the high mass accuracy needed for elemental composition determination.[1][6]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a known calibration standard immediately before the analysis.

    • Set the instrument to operate in either positive or negative ion mode. For this compound, both modes should be attempted to identify the most abundant ion.

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data over a relevant m/z range (e.g., 100-500 Da).

    • Average the spectra over a short period (e.g., 1 minute) to obtain a high-quality mass spectrum.

  • Data Analysis:

    • Determine the accurate mass of the most intense peak corresponding to the molecular ion adduct (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₈H₁₂BNO₄S within a mass error of <5 ppm.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The orthogonal nature of these techniques provides a high level of confidence in the final structural assignment.

  • HRMS confirms the correct elemental formula.

  • ¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.

  • ¹H NMR provides information on the proton environments and their connectivity through coupling patterns.

  • IR Spectroscopy validates the presence of the key functional groups.

A consistent result across all four techniques provides a robust and trustworthy characterization of this compound. Any discrepancy in the data would immediately signal the presence of impurities, an incorrect structure, or the need for further investigation.

References

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral prediction. It elucidates the causal relationships between the molecule's unique structural features—an ortho-methyl group, a para-N-methylsulfamoyl group, and a boronic acid moiety—and their distinct manifestations in the ¹H NMR spectrum. We present a detailed, annotated spectral interpretation, a robust experimental protocol for data acquisition, and expert insights into overcoming common challenges associated with the analysis of arylboronic acids.

Introduction: The Structural Significance of a Multifunctional Building Block

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry. Its structural complexity, featuring three distinct functional groups on a phenyl ring, makes it a versatile scaffold for creating novel therapeutic agents. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, while the methyl group provides a steric and electronic handle to fine-tune molecular properties.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such high-value compounds. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering an unparalleled window into the molecular structure. This guide provides a definitive interpretation of the key spectral features that unambiguously confirm the identity of this molecule.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure contains three aromatic protons, two methyl groups (one on the ring, one on the sulfonamide), and three exchangeable protons (one on the sulfonamide nitrogen and two in the boronic acid hydroxyls). Each of these sets of protons will give rise to a unique signal in the ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure with each unique proton environment labeled for clear reference throughout this guide.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The final appearance of the ¹H NMR spectrum is a direct consequence of the electronic environment of each proton, which is modulated by the electron-donating and electron-withdrawing nature of the substituents. The aromatic region, in particular, provides a rich fingerprint of the substitution pattern.

The Aromatic Region (δ 7.0–8.5 ppm)

The three aromatic protons (Hₐ, Hᵦ, H꜀) form an AMX spin system, resulting in three distinct signals. Their chemical shifts are influenced by the directing effects of the substituents:

  • -B(OH)₂ (Boronic acid): An electron-withdrawing group, deshielding ortho and para protons.

  • -CH₃ (Methyl): A weak electron-donating group, shielding ortho and para protons.

  • -SO₂NHCH₃ (N-methylsulfamoyl): A strong electron-withdrawing group, deshielding ortho and para protons.

Based on these effects, we can predict the following:

  • Hₐ (Proton at C6): This proton is ortho to the electron-donating methyl group and meta to the strongly withdrawing sulfamoyl group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, split by the ortho-coupled Hᵦ. The typical coupling constant for ortho protons on a benzene ring is 6-10 Hz.[1]

  • Hᵦ (Proton at C5): This proton is ortho to the strongly withdrawing sulfamoyl group and ortho to Hₐ. It will be significantly downfield. Its signal will be a doublet of doublets, split by both the ortho-coupled Hₐ (J ≈ 8 Hz) and the meta-coupled H꜀ (J ≈ 2 Hz).

  • H꜀ (Proton at C3): This proton is positioned between two electron-withdrawing groups (boronic acid and sulfamoyl), making it the most deshielded (furthest downfield) aromatic proton. It will appear as a doublet due to the small meta coupling to Hᵦ.

The Aliphatic Region (δ 2.0–3.0 ppm)
  • Aryl-CH₃ (Protons 'e' from structure): The methyl group attached to the aromatic ring is expected to produce a sharp singlet. Its chemical shift will be in the typical range for benzylic protons, around δ 2.3–2.6 ppm. Analysis of toluene and its derivatives supports this assignment.[2][3][4]

  • N-CH₃ (Protons 'e' from structure): The methyl group attached to the sulfonamide nitrogen will also appear as a singlet, as coupling to the N-H proton is often not observed due to rapid exchange or quadrupolar broadening. However, in a non-exchanging solvent like DMSO-d₆, this signal may appear as a doublet coupled to the N-H proton. Its chemical shift is typically observed around δ 2.5-2.8 ppm.[5]

Exchangeable Protons (Variable Chemical Shift)
  • SO₂N-H (Proton 'd'): The sulfonamide proton signal can vary significantly in chemical shift and appearance.[5] In aprotic solvents like DMSO-d₆, it often appears as a broad singlet or a quartet (if coupled to the N-CH₃ group) in the region of δ 8-10 ppm. In protic solvents like Methanol-d₄ or D₂O, this proton will exchange with the solvent and the peak will disappear.

  • B(O-H)₂ (Protons 'f'): The two hydroxyl protons of the boronic acid group typically give a broad singlet. Their chemical shift is highly dependent on concentration, solvent, and residual water content.[6][7] They often appear in a wide range from δ 4-8 ppm. In many cases, especially in protic solvents, the signal is too broad to be accurately integrated or may exchange completely with the solvent.

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound, assuming the spectrum is acquired in DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H꜀8.0 – 8.2dJmeta ≈ 2 Hz1HAromatic C3-H
Hᵦ7.8 – 8.0ddJortho ≈ 8 Hz, Jmeta ≈ 2 Hz1HAromatic C5-H
Hₐ7.3 – 7.5dJortho ≈ 8 Hz1HAromatic C6-H
NH 8.5 – 9.5br s (or q)-1HSO₂NH
B(OH )₂5.0 – 7.0br s-2HB(OH )₂
N-CH2.6 – 2.8s (or d)-3HN-CH
Aryl-CH2.4 – 2.6s-3HAryl-CH

Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br s = broad singlet.

Experimental Protocol for High-Quality Data Acquisition

Adherence to a standardized protocol is critical for obtaining reproducible and high-resolution NMR data. The following workflow is recommended for this class of compounds.

References

The Synthetic Chemist's Gateway to Advanced Intermediates: A Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acid moieties has become a cornerstone of innovative drug design and development.[1][2] These versatile building blocks are pivotal in the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Among the vast arsenal of available boronic acids, (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid emerges as a particularly valuable reagent, offering a unique combination of steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides an in-depth technical overview of its commercial availability, synthesis, key applications, and the underlying scientific principles that govern its utility.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[4] Its structure, characterized by a tolyl scaffold bearing a boronic acid group and an N-methylsulfamoyl substituent, provides a unique electronic and steric profile for synthetic transformations.

PropertyValueSource
CAS Number 1152274-62-8
Molecular Formula C8H12BNO4S[5]
Molecular Weight 229.06 g/mol [6]
Predicted XlogP None[5]
pKa The introduction of electron-withdrawing groups like sulfonamides can lower the pKa of phenylboronic acids, potentially enhancing their reactivity in certain applications. For example, the pKa for 4-(N-allylsulfamoyl)phenylboronic acid is 7.4 ± 0.1, a significant shift from the pKa of unsubstituted phenylboronic acid (8.8 ± 0.1).[7][7]

Commercial Availability: Sourcing for Research and Development

This compound is commercially available from a range of specialty chemical suppliers, catering to both research and development and larger-scale synthetic needs. Purity levels typically exceed 96%.[4]

Table of Representative Suppliers:

SupplierPurityAvailability
BoronPharm≥98%In Stock
CymitQuimicaNot specifiedIn Stock
BLDpharmNot specifiedIn Stock
FluorochemNot specifiedIn Stock

For procurement, it is recommended to request a certificate of analysis (CoA) from the supplier to confirm purity and identity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from a readily available substituted bromobenzene. The following protocol is based on established methodologies for the synthesis of analogous sulfonamide-substituted phenylboronic acids.[7]

Diagram of the Synthetic Pathway

Synthesis_Pathway A 4-Bromo-3-methylbenzenesulfonyl chloride B 4-Bromo-N,3-dimethylbenzenesulfonamide A->B  Methylamine,  Triethylamine,  Acetonitrile   C This compound B->C  1. n-Butyllithium,      Triisopropyl borate,      THF/Toluene, -78 °C  2. Aqueous workup  

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-N,3-dimethylbenzenesulfonamide

  • To a stirred solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in acetonitrile at 0 °C (ice bath), add triethylamine (1.2 eq).

  • Slowly add a solution of methylamine (2.0 M in THF, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-N,3-dimethylbenzenesulfonamide (1.0 eq) in a dry mixture of THF and toluene.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[8]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OH)2, Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0 eq)

  • Solvent (e.g., dioxane/water, toluene/water)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the solvent system and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Advancing Chemical Synthesis

This compound stands as a valuable and commercially accessible building block for synthetic and medicinal chemists. Its unique substitution pattern offers opportunities to fine-tune the properties of target molecules. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent for the efficient construction of novel chemical entities with potential therapeutic applications.

References

A Comprehensive Technical Guide to the Safe Handling and Application of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Boronic acids are indispensable reagents in modern synthetic and medicinal chemistry, serving as critical building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid and its analogs are of significant interest in drug discovery programs.[3][] However, their utility is matched by a need for rigorous safety and handling protocols. Boronic acids as a class can exhibit instability and specific hazards that demand careful management.[5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling of this compound, from initial risk assessment to experimental application and disposal.

Compound Profile and Hazard Identification

1.1. Chemical Identity

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₈H₁₂BNO₄S[7]
Molecular Weight 229.06 g/mol [7]
CAS Number (Analog) 1939108-05-0 ((2-Methyl-4-(methylsulfonamido)phenyl)boronic acid)[7]
CAS Number (Analog) 956283-09-3 ((2-(N-Methylsulfamoyl)phenyl)boronic acid)[8][9]

1.2. GHS Hazard Classification (Inferred from Analogs)

The hazard classification is based on data for analogous compounds, such as (2-(N-Methylsulfamoyl)phenyl)boronic acid and other substituted phenylboronic acids.[9][10][11]

PictogramClassHazard StatementPrecautionary Statement Examples
alt text
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[8][9]P270: Do not eat, drink or smoke when using this product.[11]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[9][11]P280: Wear protective gloves/protective clothing/eye protection.[10]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.[9][11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation.[9][11]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

The boronic acid moiety itself is a Lewis acid, capable of interacting with biological nucleophiles, while the overall compound is a fine powder that can be easily inhaled, leading to respiratory tract irritation.[12]

The Nature of Boronic Acid Stability

A frequent challenge in working with boronic acids is their inherent instability under certain conditions, which has direct implications for storage and handling.

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and elevated temperatures.[13]

  • Oxidation: Arylboronic acids can be susceptible to oxidation, which can affect reagent purity and reaction yields.

  • Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While often reversible upon addition of water, this alters the reagent's stoichiometry and physical properties.

To mitigate these issues, boronic acids are often converted into more stable derivatives, such as pinacol esters (Bpin).[5] However, if using the free acid, it is critical to store it in a tightly sealed container in a cool, dry environment, potentially under an inert atmosphere like nitrogen, to minimize degradation.[9][14]

Core Safety Protocols: From Receipt to Disposal

A systematic approach to safety must be integrated into every stage of the laboratory workflow.

3.1. Engineering Controls and Work Environment The primary line of defense is to minimize exposure through proper environmental controls.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[6][15]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[11][16]

3.2. Personal Protective Equipment (PPE) PPE is the user's last line of defense and its use is non-negotiable.[17]

  • Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against dust and splashes.[10][16]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or defects before use and remove them correctly to avoid skin contamination.[6][14]

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened.[6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[17]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter is required.[18]

G cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_cleanup Post-Handling ReadSDS Read SDS & Understand Hazards PrepArea Prepare Work Area (Fume Hood, Spill Kit) ReadSDS->PrepArea DonPPE Don Appropriate PPE (Goggles, Gloves, Coat) PrepArea->DonPPE Retrieve Retrieve from Storage DonPPE->Retrieve Weigh Weigh Solid in Fume Hood Retrieve->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Close Tightly Close Container Transfer->Close Clean Clean Glassware & Spatulas Close->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose RemovePPE Remove PPE Correctly Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash caption Workflow for Safe Handling of Boronic Acids

Caption: General workflow for safe laboratory handling.

3.3. Storage and Waste Disposal

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[16][19] The container must be kept tightly closed to prevent moisture absorption and degradation.[20]

  • Waste Disposal: All contaminated materials (gloves, weigh paper, pipette tips) and excess reagent must be disposed of in a clearly labeled hazardous waste container.[15] Never dispose of chemical waste down the drain.[17]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][16]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

4.2. Spill Response For a small spill of solid material:

  • Alert personnel in the immediate area.[6]

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Gently sweep or vacuum the solid material, avoiding the creation of dust. Do not use compressed air.[9]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a damp cloth and decontaminate if necessary. Dispose of cleaning materials as hazardous waste.

G Start Spill Occurs Assess Is the spill large or in a poorly ventilated area? Start->Assess SmallSpill Small, Contained Spill Assess->SmallSpill No LargeSpill Large or Uncontained Spill Assess->LargeSpill Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Evacuate Evacuate Area. Alert Safety Officer. LargeSpill->Evacuate Contain Contain Spill. Sweep solid carefully. DonPPE->Contain Collect Collect in Labeled Hazardous Waste Container Contain->Collect Clean Clean & Decontaminate Area Collect->Clean End Spill Managed Clean->End caption Decision tree for spill response.

Caption: Decision tree for spill response.

Application Spotlight: Safety in Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the Suzuki-Miyaura reaction, a cornerstone of drug discovery for creating biaryl structures.[1][21] A safe protocol involves not just handling the boronic acid, but all components of the reaction.

G Pd0 Pd(0)Lu2082 OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ru00B9-Pd(II)Lu2082-X OxAdd->PdII Trans Transmetalation PdII->Trans 2 PdII_R2 Ru00B9-Pd(II)Lu2082-Ru00B2 Trans->PdII_R2 Boronate [Ru00B2-B(OH)u2083]u207B Boronate->Trans Base Base (e.g., Ku2083POu2084) Base->Boronate BoronicAcid Ru00B2-B(OH)u2082 BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ru00B9-Ru00B2 RedElim->Product ArX Ru00B9-X ArX->OxAdd caption Suzuki-Miyaura Catalytic Cycle.

Caption: Suzuki-Miyaura Catalytic Cycle.

5.1. Representative Experimental Protocol

This protocol outlines a general procedure and highlights critical safety checkpoints.

  • Reagent Preparation (in Fume Hood):

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.).

    • Add the aryl halide coupling partner (1.0 equiv.).

    • Add the base, such as potassium phosphate (K₃PO₄, 2.0 equiv.). Bases are often corrosive or caustic; handle with care.[21]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Palladium catalysts are toxic and should be handled with extreme care to avoid inhalation or skin contact.

  • Solvent Addition and Degassing:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the palladium(0) catalyst.

    • Add degassed solvent (e.g., dioxane/water mixture) via syringe.[21] Many organic solvents are flammable and have specific health hazards; always work in a fume hood.

  • Reaction:

    • Place the sealed flask in a heating mantle set to the desired temperature (e.g., 80-100 °C). Ensure the setup is secure.[21] Never heat a completely sealed system unless it is a pressure-rated vessel.[22]

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).

    • Perform extractions in a fume hood, venting the separatory funnel frequently.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography. This step often involves handling large volumes of flammable solvents and silica gel, which poses an inhalation risk. Perform chromatography in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable tool for chemical synthesis, particularly in the development of new pharmaceuticals. Its effective use is inextricably linked to a comprehensive understanding and implementation of safety protocols. By combining robust engineering controls, diligent use of personal protective equipment, and a thorough knowledge of the compound's chemical properties and associated hazards, researchers can minimize risks and ensure both personal safety and experimental integrity.

References

A Comprehensive Technical Guide on the Role of the Sulfonamide Group in Arylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Arylboronic acids are foundational reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The functionalization of the aryl ring dramatically influences the acid's properties and reactivity. This guide provides an in-depth analysis of the multifaceted role of the sulfonamide group (–SO₂NHR), a ubiquitous functional group in medicinal chemistry, when appended to an arylboronic acid.[1][2] We will move beyond simple descriptions to explore the causal relationships between the sulfonamide's intrinsic properties and its profound impact on the arylboronic acid's acidity, stability, and performance in catalytic cycles. This paper elucidates the key electronic and steric effects, its function as a synthetic handle and directing group, and its direct application in the context of drug development, providing researchers and development professionals with a comprehensive understanding of this important chemical entity.

Fundamental Properties of Sulfonamide-Functionalized Arylboronic Acids

The Electronic Signature: A Potent Electron-Withdrawing Effect

The sulfonamide moiety is a powerful electron-withdrawing group (EWG). This is due to the high oxidation state of the sulfur atom and the electronegativity of the adjacent oxygen and nitrogen atoms. This strong inductive and resonance-withdrawing effect polarizes the aryl ring, decreasing electron density on the carbon atom bearing the boronic acid group. This electronic perturbation is the primary driver for the altered reactivity profile compared to electron-neutral or electron-rich arylboronic acids.[3][4]

Theoretical and experimental studies have demonstrated this dual electronic effect. The sulfonamide group globally decreases the energy of both σ and π orbitals of the aromatic system.[4] This has a profound impact on the acidity of the boronic acid.

Impact on Acidity: A Drastic Reduction in pKa

One of the most significant and quantifiable consequences of the sulfonamide's electron-withdrawing nature is the substantial lowering of the boronic acid's pKa. The Lewis acidity of the boron atom is enhanced, facilitating its interaction with Lewis bases like hydroxide ions to form the more stable tetrahedral boronate species. This increased acidity means that sulfonamide-substituted arylboronic acids can form the active boronate nucleophile at a much lower pH than their unsubstituted counterparts.[3]

This property is critical for designing reaction conditions, particularly for pH-sensitive substrates or for optimizing the transmetalation step in cross-coupling reactions.[3]

CompoundSubstituentpKaChange vs. Phenylboronic Acid
Phenylboronic Acid-H~8.8-
4-(N-allylsulfamoyl)phenylboronic acid-SO₂NH(allyl)7.4 ± 0.1↓ 1.4 units
4-(3-butenesulfonyl)phenylboronic acid-SO₂(butenyl)7.1 ± 0.1↓ 1.7 units
Data synthesized from literature values to illustrate the trend.[3]
Structural and Steric Profile

The sulfonamide group is sterically demanding. While the S-N bond allows for some rotational freedom, the overall bulk of the group, especially with N-substituents, can influence the approach of a catalyst's metal center. This steric hindrance can be a crucial factor in the efficiency of cross-coupling reactions, particularly with ortho-substituted substrates.[1][5] In certain molecular contexts, such as enzyme binding, the specific geometry of the sulfonamide, which differs significantly from a carboxamide, can lead to completely different structure-activity relationships (SAR).[6]

Implications for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The presence of a sulfonamide group on the arylboronic acid partner introduces important considerations for each step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: An Overview

The generally accepted mechanism involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar¹-X) product Ar¹-Ar² trans_complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex trans_complex->pd0 Reductive Elimination boronic_acid Ar²B(OH)₂ boronic_acid->trans_complex base Base (OH⁻) base->trans_complex

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sulfonamide's Influence on Transmetalation

Transmetalation is often the rate-limiting step and is mechanistically complex. Two primary pathways are debated:

  • The Boronate Pathway: The boronic acid reacts with a base to form a more nucleophilic trihydroxyborate anion [ArB(OH)₃]⁻, which then attacks the arylpalladium(II) halide complex (Ar¹-Pd-X).[7]

  • The Oxo-Palladium Pathway: The arylpalladium(II) halide complex first exchanges its halide for a hydroxide from the base to form an arylpalladium(II) hydroxide complex (Ar¹-Pd-OH), which then reacts with the neutral boronic acid.[7][8]

The sulfonamide group directly impacts this step. Due to its electron-withdrawing nature and the resulting low pKa, a sulfonamide-functionalized arylboronic acid will more readily form the anionic boronate species [ArB(OH)₃]⁻ under weakly basic conditions.[3] This increased concentration of the active boronate can favor the boronate pathway (Path A) and potentially accelerate transmetalation.

However, the situation is nuanced. It is a generally accepted principle that electron-rich aryl groups transmetalate more rapidly than electron-deficient ones.[9] The reduced nucleophilicity of the sulfonamide-bearing aryl ring can slow the rate of boron-to-palladium transfer.[10][11] This creates a dichotomy: easier formation of the active nucleophile, but the nucleophile itself is less reactive. The ultimate outcome often depends on the specific catalyst, ligand, and reaction conditions employed, with some systems being highly effective for coupling these electron-poor partners.[11]

The Sulfonamide as a Synthetic and Directing Group

Beyond modulating reactivity, the sulfonamide group serves as a valuable synthetic tool.

Arylboronic Acids as Precursors to Aryl Sulfonamides

The carbon-boron bond of an arylboronic acid is a versatile functional handle that can be converted into a C-S bond. A notable example is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a mild and regioselective route to arylsulfonyl chlorides.[10][12] These intermediates can be reacted in situ with amines to afford diverse aryl sulfonamides. This method is particularly valuable as it avoids the harsh conditions of classical electrophilic aromatic substitution and allows access to substitution patterns that are otherwise difficult to obtain.[10]

Synthesis_Workflow start Ar-B(OH)₂ reagents1 SO₂Cl₂ Pd Catalyst intermediate Ar-SO₂Cl (Aryl Sulfonyl Chloride) start->intermediate Chlorosulfonylation reagents2 Amine (R₂NH) product Ar-SO₂NHR (Aryl Sulfonamide) intermediate->product Amination

Workflow for converting arylboronic acids to aryl sulfonamides.
The Sulfonamide as an Ortho-Directing Group

The sulfonamide group is an effective directing group for ortho C-H activation and functionalization.[13] The Lewis basic sites (oxygen and nitrogen atoms) can coordinate to a metal catalyst or a lithiating agent, positioning the reactive center in close proximity to the C-H bond at the ortho position. This allows for highly regioselective introduction of new functional groups, such as alkenes via Rh(III)-catalyzed olefination.[14] While the development of boronic acids as directing groups for ortho-lithiation has proven challenging due to competing nucleophilic attack at the boron atom, the sulfonamide moiety on the same ring provides a reliable handle for such transformations.[13][15]

Case Study in Drug Development: Sulfonamide vs. Carboxamide Boronic Acids

The unique properties of the sulfonamide group can be leveraged in drug design. A compelling study on β-lactamase inhibitors directly compared arylboronic acids functionalized with either a sulfonamide or a structurally similar carboxamide.[6]

Key Findings:

  • Potency Inversion: For small R-groups, the sulfonamide boronic acid was unexpectedly potent, showing a 23-fold improvement in inhibitory activity (Kᵢ) compared to its carboxamide analog.[6]

  • Opposite SAR: For larger, more elaborate side chains that typically enhance binding in penicillin-type molecules, the sulfonamide series showed 10 to 20 times worse activity than the carboxamide congeners.[6]

  • Structural Basis: X-ray crystallography revealed that the sulfonamide's distinct geometry and electronic properties led to a completely different set of interactions within the enzyme's active site. The sulfonamide oxygen atoms formed crucial hydrogen bonds that were not possible with the carboxamide group.[6]

This case study powerfully illustrates that the sulfonamide is not merely a bioisostere of a carboxamide in this context; its unique electronic and geometric properties create entirely new design opportunities for medicinal chemists.

Experimental Protocols

Protocol: One-Pot Synthesis of 4-(N-methylsulfamoyl)phenylboronic Acid

This protocol is adapted from methodologies for synthesizing arylboronic acids with strong electron-withdrawing groups.[3]

  • Self-Validation: Successful synthesis is confirmed by NMR spectroscopy, showing characteristic aromatic signals and a broad singlet for the B(OH)₂ protons, and by mass spectrometry confirming the correct molecular weight. Purity can be assessed by HPLC.

  • Reagents:

    • 1-bromo-4-(N-methylsulfamoyl)benzene

    • Triisopropyl borate

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Toluene

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-bromo-4-(N-methylsulfamoyl)benzene (1.0 eq) and triisopropyl borate (1.5 eq).

    • Dissolve the solids in anhydrous THF/toluene (1:4 v/v) to a final concentration of ~0.2 M with respect to the aryl bromide.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~2).

    • Stir vigorously for 30 minutes to hydrolyze the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography.

Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Arylboronic Acid

This protocol uses conditions optimized for challenging, electron-poor coupling partners.[11]

  • Self-Validation: Reaction progress is monitored by TLC or LC-MS. Successful coupling is confirmed by the disappearance of starting materials and the appearance of the desired biaryl product, which is then fully characterized by NMR and MS.

  • Reagents:

    • Sulfonamide-containing arylboronic acid (e.g., 4-(N-methylsulfamoyl)phenylboronic acid) (1.5 eq)

    • Aryl tosylate or halide (e.g., 4-methoxyphenyl tosylate) (1.0 eq)

    • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)

    • Tricyclohexylphosphine (PCy₃) (10 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Glovebox Operation: Inside an inert atmosphere glovebox, add Ni(COD)₂ (0.05 eq) and PCy₃ (0.10 eq) to a reaction vial. Add THF and stir for 5 minutes to form the catalyst complex.

    • To a separate vial, add the aryl tosylate (1.0 eq), the sulfonamide-arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Add the pre-formed catalyst solution to the vial containing the substrates and base.

    • Seal the vial, remove it from the glovebox, and heat the reaction mixture at 80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the aryl tosylate is consumed (typically 8-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate and purify the crude product by silica gel chromatography.

Conclusion and Outlook

The sulfonamide group is far more than a passive spectator on an arylboronic acid. It is a powerful modulator of reactivity, fundamentally altering the electronic nature and acidity of the boronic acid moiety. This influence creates both challenges and opportunities in synthesis. While its electron-withdrawing character can slow the intrinsic rate of transmetalation, its ability to lower the boronic acid pKa allows for the use of milder bases and can facilitate the formation of the active boronate species. Furthermore, its utility as a synthetic precursor and a directing group for C-H activation solidifies its importance for synthetic and medicinal chemists. Understanding these multifaceted roles is crucial for leveraging the full potential of sulfonamide-functionalized arylboronic acids in the development of novel pharmaceuticals and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, has become an indispensable tool in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[2][3]

This guide provides an in-depth technical overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of a specialized building block: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid . The presence of an ortho-methyl group and a para-N-methylsulfamoyl group introduces specific electronic and steric considerations that necessitate a carefully optimized approach to achieve high-yield and clean conversions. As a Senior Application Scientist, this document is designed to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that govern the reaction's success, empowering researchers to troubleshoot and adapt the protocol to their specific needs.

Understanding the Substrate: Key Characteristics of this compound

The successful application of any building block in a cross-coupling reaction begins with a thorough understanding of its intrinsic properties. The structure of this compound presents a unique combination of features:

  • Ortho-Methyl Group: This substituent introduces steric hindrance around the boronic acid moiety. This can influence the rate of transmetalation, a critical step in the catalytic cycle, by impeding the approach of the boronic acid to the palladium center.

  • Para-N-methylsulfamoyl Group: The sulfonamide functionality is a strong electron-withdrawing group. This has two major consequences:

    • Increased Lewis Acidity: The electron-withdrawing nature of the sulfamoyl group increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation.

    • Potential for Protodeboronation: Arylboronic acids bearing strongly electron-withdrawing groups can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[4]

A judicious choice of reaction parameters is therefore crucial to navigate these competing effects and achieve an efficient coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic This compound + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (2.5 mmol).

    • In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction vessel.

    • Evacuate and backfill the reaction vessel with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe. The use of a biphasic solvent system is common and often beneficial for the Suzuki-Miyaura reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

    • Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours. The optimal temperature and time will depend on the reactivity of the aryl bromide.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Rationale for Experimental Choices

  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling reactions involving sterically hindered and electron-deficient substrates. The bulky ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate anion, which is necessary for the transmetalation step. It is generally well-tolerated by a wide range of functional groups.

  • Solvent System (Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to dissolve the organic reagents, while the addition of water can facilitate the dissolution of the inorganic base and promote the transmetalation step.

Optimization Workflow

For challenging substrates or to improve yield and purity, a systematic optimization of the reaction conditions is recommended.

Optimization_Workflow Start Initial Reaction Setup Screen_Catalyst Screen Palladium Catalyst and Ligand Start->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent System Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature and Time Screen_Solvent->Optimize_Temp Analysis Analyze Yield and Purity (LC-MS, NMR) Optimize_Temp->Analysis Final_Protocol Final Optimized Protocol Analysis->Final_Protocol

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical parameters that can be varied during the optimization of the Suzuki-Miyaura coupling with this compound.

ParameterCondition 1Condition 2Condition 3Rationale for Variation
Palladium Catalyst Pd(OAc)₂ / SPhosPd(dppf)Cl₂Pd₂(dba)₃ / XPhosDifferent catalyst systems offer varying levels of activity and stability, particularly for challenging substrates.
Base K₃PO₄Cs₂CO₃K₂CO₃The choice of base can significantly impact the rate of transmetalation and minimize side reactions like protodeboronation.
Solvent Dioxane / H₂OToluene / H₂O2-MeTHF / H₂OSolvent polarity and aprotic/protic nature can influence the solubility of reagents and the overall reaction kinetics.
Temperature (°C) 80100120 (Microwave)Higher temperatures can accelerate the reaction rate but may also lead to increased decomposition of sensitive substrates or catalysts.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider screening alternative palladium catalysts and ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for sterically hindered or electron-deficient partners. Increasing the reaction temperature or using a stronger base like cesium carbonate (Cs₂CO₃) may also be beneficial.

  • Protodeboronation: The formation of 2-methyl-N-methylbenzenesulfonamide as a byproduct indicates protodeboronation. To mitigate this, ensure strictly anhydrous and deoxygenated conditions. Using a less aqueous solvent system or a milder base might also help.

  • Incomplete Conversion: If the starting material is not fully consumed, increasing the catalyst loading or the reaction time may be necessary. For particularly unreactive aryl halides (e.g., chlorides), more specialized catalyst systems may be required.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures relevant to drug discovery and materials science. By understanding the specific electronic and steric properties of this boronic acid and applying a systematic approach to reaction optimization, researchers can achieve high yields and purity. The protocol and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important synthetic tool.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] This application note provides a detailed guide for the successful cross-coupling of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid with various aryl halides. The resulting N-methyl-N-(3-methyl-[1,1'-biphenyl]-4-yl)methanesulfonamide and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[5]

The presence of the N-methylsulfamoyl group introduces specific electronic and steric considerations that necessitate a carefully optimized protocol. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2] The reactivity of the halide follows the general trend: I > Br > Cl.[2]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][6] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[1][2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Regenerates Catalyst Product Ar-Ar' Transmetalation->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Rationale

The successful coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the sulfamoyl group can influence the nucleophilicity of the boronic acid, while the ortho-methyl group introduces steric hindrance.

Catalyst and Ligand Selection: The Key to Reactivity

While numerous palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[7] For the catalytic cycle to initiate with a Pd(II) source, it must first be reduced in situ to the active Pd(0) species.[1]

The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and preventing the formation of palladium black. For substrates with steric hindrance or for coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often essential.[4][8]

Recommended Catalyst/Ligand Systems:

Catalyst SystemRationale
Pd(OAc)₂ with SPhos SPhos is a bulky biarylphosphine ligand known to promote challenging couplings, including those involving sterically hindered substrates and aryl chlorides.[4]
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile catalyst that is often effective for a wide range of Suzuki-Miyaura reactions.
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that is suitable for simpler couplings with aryl bromides or iodides.
The Role of the Base and Solvent

The base plays a crucial role in activating the boronic acid for transmetalation.[9] An appropriate base facilitates the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid. The choice of base can also influence the rate of competing side reactions such as protodeboronation, a particular concern for electron-deficient boronic acids.[10]

Recommended Base and Solvent Combinations:

BaseSolvent SystemRationale
K₂CO₃ or K₃PO₄ 1,4-Dioxane/Water or Toluene/WaterAqueous inorganic bases are commonly used and highly effective. The presence of water can accelerate the transmetalation step.[11] 1,4-Dioxane and toluene are excellent solvents for dissolving the organic reagents.
Cs₂CO₃ 1,4-DioxaneCesium carbonate is a stronger base that can be effective in more challenging couplings.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Experimental_Workflow Start Start Reagents Combine Boronic Acid, Aryl Halide, Base, Catalyst, and Ligand in Flask Start->Reagents Inert Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction Progress by TLC Heat->Monitor Workup Aqueous Workup: Add Water and Extract with Organic Solvent (e.g., Ethyl Acetate) Monitor->Workup Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product Purify->End

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl bromide) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Ensure proper degassing of solvents. Use fresh, high-purity reagents and catalyst. Consider a different catalyst/ligand system.
Protodeboronation of Boronic Acid Presence of excess water or protic solvents; Prolonged reaction time at high temperature.Use anhydrous solvents and a carefully controlled amount of water. Consider using the boronic ester (e.g., pinacol ester) for improved stability.[1] Shorten the reaction time if possible.
Homocoupling of Boronic Acid Presence of oxygen; In situ reduction of Pd(II) to Pd(0) can be inefficient.Thoroughly degas all solvents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base impurities).Use high-purity, dry solvents.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of valuable sulfonamide-containing biaryl compounds. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.

References

Protocol for using (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block for Modern Synthesis

This compound is a specialized organoboron compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its utility lies in its ability to introduce the synthetically important 2-methyl-4-(N-methylsulfamoyl)phenyl moiety into a target molecule. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] The presence of the sulfonamide group, coupled with the specific substitution pattern on the phenyl ring, makes this reagent particularly relevant in the synthesis of bioactive compounds and functional materials.

This guide provides a detailed protocol for the effective use of this compound in the Suzuki-Miyaura reaction, grounded in mechanistic principles and practical laboratory insights to ensure reliable and reproducible outcomes.

Compound Profile & Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValue
Chemical Name This compound
Synonyms Boronic acid, B-[2-methyl-4-[(methylamino)sulfonyl]phenyl]-
CAS Number 1152274-62-8[3]
Molecular Formula C₈H₁₂BNO₄S[3]
Molecular Weight 229.06 g/mol [3]
Appearance Typically a white to off-white solid
Storage Store at 2-8°C in a dry, well-ventilated place[3]

The Suzuki-Miyaura Reaction: Mechanistic Framework

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently combines an organoboron species with an organic halide or triflate.[2][4][5] The reaction is defined by three key steps, each crucial for the overall transformation.

  • Oxidative Addition : The cycle begins with a catalytically active 14- or 16-electron Palladium(0) complex, which inserts itself into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a 16-electron square-planar Palladium(II) intermediate.[6][7]

  • Transmetalation : This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10] This activated species then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the cycle.[4][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal [R²B(OH)₃]⁻ PdII_Boryl R¹-Pd(II)L₂-R² Transmetal->PdII_Boryl RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ (Activated) Base->Boronate Boronate->PdII_Halide Enters Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Reagents & Equipment
  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 - 1.2 equiv)

  • Palladium Catalyst : e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) OR a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) and a phosphine ligand like Triphenylphosphine [PPh₃] or a Buchwald ligand (2-8 mol%).

  • Base : Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).

  • Solvent System : A degassed mixture, typically 4:1 or 5:1 ratio of an organic solvent to water (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water).[6]

  • Equipment : Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon line, standard glassware for work-up and purification (separatory funnel, rotary evaporator, silica gel for column chromatography).

Step-by-Step Procedure
  • Flask Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

    • Scientist's Rationale: Combining the solid reagents first under an inert atmosphere minimizes exposure to oxygen, which can deactivate the sensitive Pd(0) catalyst. The order of reactivity for halides is generally I > Br > OTf >> Cl, making aryl bromides a common and effective choice.[11]

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to thoroughly remove oxygen from the vessel.

    • Scientist's Rationale: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Establishing and maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Scientist's Rationale: Solvents are degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen. The aqueous portion is essential for dissolving the inorganic base and facilitating the formation of the boronate complex required for transmetalation.[6] A variety of organic solvents can be used, with ethers (dioxane, THF) and aromatic hydrocarbons (toluene) being common choices.[6][12][13]

  • Reaction Execution : Lower the flask into a pre-heated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Scientist's Rationale: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is important, especially in biphasic systems, to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Work-up : Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Transfer the mixture to a separatory funnel.

    • Scientist's Rationale: This step quenches the reaction and begins the purification process by partitioning the components between organic and aqueous layers.

  • Extraction : Separate the layers. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Scientist's Rationale: The washes remove the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic phase before the drying agent is added.

  • Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.

    • Scientist's Rationale: Column chromatography is the standard method for purifying the final compound from unreacted starting materials, catalyst residues, and any side products.

Workflow start Start reagents 1. Combine Solids (Boronic Acid, Aryl Halide, Pd Catalyst, Base) start->reagents inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent/Water Mixture inert->solvent react 4. Heat & Stir (80-100 °C) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool & Quench (Add EtOAc/H₂O) monitor->workup Complete extract 6. Extract & Wash (Separate Layers, Wash with H₂O & Brine) workup->extract purify 7. Dry, Concentrate & Purify via Column Chromatography extract->purify end Pure Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Safety, Storage, and Handling

Professional laboratory safety standards must be strictly adhered to when working with this reagent and protocol.

  • Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling : Handle all chemicals in a well-ventilated chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, rinse thoroughly with water.[16]

  • Storage : Store this compound in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[3] Boronic acids can be susceptible to dehydration to form boroxines or protodeboronation under certain conditions.

  • Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed/oxidized).2. Insufficiently inert atmosphere.3. Incorrect base or solvent choice.1. Use fresh catalyst from a reliable source.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Sterically hindered substrates.3. Low catalyst loading.1. Extend reaction time and/or increase temperature.2. For challenging substrates, switch to a more active catalyst system (e.g., using a Buchwald ligand).3. Increase catalyst loading to 5 mol%.
Protodeboronation 1. Presence of acidic protons.2. Prolonged heating in aqueous media.3. Certain bases can promote this side reaction.1. Ensure all reagents and solvents are non-acidic.2. Minimize reaction time once the starting material is consumed.3. Consider using a non-aqueous base like KF if protodeboronation is severe.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Certain palladium catalysts are more prone to this.1. Improve degassing and inert atmosphere techniques.2. Screen different palladium catalysts or ligands.

References

Application Notes & Protocols: The Strategic Use of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the success of a small molecule therapeutic often hinges on the precise orchestration of its structural components. (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid has emerged as a particularly valuable building block, offering a unique convergence of features that address key challenges in medicinal chemistry. This guide provides an in-depth analysis of its strategic applications, focusing on the rationale behind its use and providing a detailed protocol for its implementation in synthesis.

Boronic acids are renowned as versatile and indispensable tools in organic synthesis, primarily due to their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] This specific derivative, however, is more than just a reactive handle. Its true utility lies in the synergistic interplay of its three key structural motifs:

  • The Boronic Acid Moiety: Serves as the primary reactive site for carbon-carbon bond formation, enabling the construction of complex biaryl and heteroaryl scaffolds that are central to many pharmacologically active molecules.[1]

  • The para-N-methylsulfamoyl Group: This functional group is a powerful pharmacophoric element. The sulfonamide motif is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O), enhancing interactions with biological targets.[3][4] It also favorably modulates physicochemical properties such as solubility and metabolic stability.[3]

  • The ortho-Methyl Group: Positioned adjacent to the reactive boronic acid, this group imparts significant steric influence. During cross-coupling reactions, it restricts free rotation around the newly formed biaryl bond, forcing the molecule to adopt a specific three-dimensional conformation.[5] This conformational constraint is a critical tool for medicinal chemists to optimize binding affinity and selectivity for a given protein target.

This combination makes this compound a high-impact fragment for developing targeted therapies, particularly in the realm of kinase inhibitors.

Core Application: Design of Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology, and their dysregulation is implicated in numerous diseases.[6][7] The ATP-binding site of many kinases, which inhibitors target, often features a "hinge region" rich in hydrogen bonding opportunities. The N-methylsulfamoyl group on our subject molecule is exceptionally well-suited to form these critical hydrogen bonds, anchoring the inhibitor in the active site.

The structure of this building block is reminiscent of a key fragment in Pazopanib, a potent multi-target tyrosine kinase inhibitor used in cancer therapy, which features a sulfonamide group on a substituted phenyl ring.[8] This highlights the clinical relevance of this chemical motif.

Workflow for Kinase Inhibitor Development

The general workflow for utilizing this building block in a kinase inhibitor discovery program is outlined below. It begins with the strategic coupling of the boronic acid to a library of heterocyclic partners, followed by iterative cycles of biological screening and optimization.

G cluster_0 Synthesis & SAR cluster_1 Screening & Optimization A This compound C Suzuki-Miyaura Cross-Coupling A->C B Heteroaryl Halide Library (e.g., Pyrimidines, Pyridines) B->C D Compound Library Generation C->D E Primary Kinase Assay (Biochemical IC50) D->E Screening F Cellular Assay (Target Engagement & Potency) E->F Hit Confirmation G Lead Optimization (ADME/Tox Profiling) F->G Lead Generation G->B Iterative Design H Preclinical Candidate G->H Candidate Selection

Caption: Drug discovery workflow using the title boronic acid.

Hypothetical Structure-Activity Relationship (SAR) Data

To illustrate its utility, consider the coupling of this compound with various substituted 2-chloropyrimidines to target a hypothetical kinase, "Kinase X." The resulting data could be summarized as follows, demonstrating how modifications to the heterocyclic partner modulate potency.

Compound IDHeterocyclic Partner (R group on Pyrimidine)Kinase X IC50 (nM)
1a -H250
1b -NH285
1c -NH(CH3)40
1d -N(CH3)2150
1e -morpholine25

This data is illustrative and not from experimental results.

This hypothetical table shows that a primary amine at the R position (1b) improves potency, likely through an additional hydrogen bond. Further substitution (1c, 1d) explores the pocket's steric and electronic requirements, with the morpholine group (1e) providing a balance of potency and favorable physicochemical properties.

Biological Context: VEGFR Signaling Pathway

Many kinase inhibitors target pathways crucial for cancer cell growth and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for angiogenesis. An inhibitor synthesized from our building block could function by blocking the ATP binding site of VEGFR, thereby inhibiting downstream signaling.

VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR P Phosphorylation VEGFR->P Inhibitor Kinase Inhibitor (Contains title moiety) Inhibitor->VEGFR Blocks ATP Site Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction, a robust and widely used method for C-C bond formation.[9][10]

Objective: To synthesize 4-((4-amino-5-chloropyrimidin-2-yl)amino)-3-methyl-N-methylbenzenesulfonamide by coupling this compound with 2,5-dichloro-N-methylpyrimidin-4-amine.

I. Materials & Reagents
  • This compound (1.0 eq)

  • 2,5-dichloro-N-methylpyrimidin-4-amine (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium Carbonate (K2CO3), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Silica Gel (for column chromatography)

II. Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

III. Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (e.g., 2.31 g, 10 mmol, 1.0 eq), 2,5-dichloro-N-methylpyrimidin-4-amine (1.93 g, 11 mmol, 1.1 eq), and potassium carbonate (4.15 g, 30 mmol, 3.0 eq).

    • Place a magnetic stir bar in the flask.

    • Seal the flask with a rubber septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yield.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of nitrogen, add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The biphasic solvent system is standard for Suzuki couplings, as the aqueous phase is necessary to dissolve the inorganic base.

    • Add Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol, 0.05 eq). The flask contents should turn a yellowish color. Causality: Pd(PPh3)4 is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The base is essential for the transmetalation step of the catalytic cycle.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by flash column chromatography on silica gel.

    • A solvent gradient of hexane/ethyl acetate (e.g., starting from 30% EtOAc in hexane and gradually increasing to 70% EtOAc) is typically effective for eluting the desired product.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

IV. Characterization
  • The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a strategically designed building block that provides medicinal chemists with a powerful tool for constructing highly functionalized drug candidates. The combination of a reactive handle for Suzuki-Miyaura coupling, a key pharmacophoric element in the N-methylsulfamoyl group, and a conformation-directing ortho-methyl substituent makes it particularly suitable for the development of targeted therapies like kinase inhibitors. The robust and well-understood chemistry associated with this fragment allows for its reliable incorporation into complex molecules, facilitating the rapid exploration of chemical space and the optimization of lead compounds.

References

Application Notes: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid as a Versatile Building Block for PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Building Blocks in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3] The efficacy of a PROTAC is not solely dependent on its two terminal ligands (the "warhead" for the POI and the "anchor" for the E3 ligase); the chemical linker connecting them is a critical determinant of the molecule's overall performance, influencing ternary complex formation, solubility, and cell permeability.[3]

The modular synthesis of PROTACs necessitates a robust toolkit of chemical building blocks that allow for systematic structural modifications.[4][5][6] (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid emerges as a highly valuable building block for this purpose. Its unique combination of a reactive boronic acid handle, a sulfonamide moiety, and a methylated phenyl ring offers distinct advantages for medicinal chemists developing next-generation protein degraders. This guide provides an in-depth look at the properties of this reagent and a detailed protocol for its incorporation into a PROTAC scaffold.

Physicochemical Properties and Strategic Advantages

The structure of this compound offers several strategic benefits in drug design:

  • Reactive Handle for Cross-Coupling: The boronic acid group is an ideal functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most reliable and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.[7] This allows for the straightforward attachment of this building block to an aryl halide-functionalized linker or ligand.

  • The Sulfonamide Moiety: The N-methylsulfamoyl group (-SO₂NHCH₃) is a key feature. Sulfonamides are a well-established functional group in medicinal chemistry, known for their ability to improve pharmacokinetic properties.[9][10][11][12] They can act as hydrogen bond acceptors and donors, potentially enhancing solubility and forming key interactions within the ternary complex. The sulfonamide group is also metabolically robust, contributing to the overall stability of the final PROTAC molecule.[10]

  • Structural Vectoring: The ortho-methyl group relative to the boronic acid provides a specific steric and electronic environment. This substitution pattern influences the dihedral angle of the resulting biaryl bond formed during the Suzuki coupling, which can be crucial for optimizing the spatial orientation of the PROTAC's ligands for effective ternary complex formation.

PropertyValueSource
Molecular Formula C₈H₁₂BNO₄SPubChem[13]
Molecular Weight 229.06 g/mol BLDpharm[14]
CAS Number 1152274-62-8BLDpharm[14]
Appearance SolidSigma-Aldrich (analogue)[15]
Primary Application Suzuki-Miyaura Coupling ReagentGeneral Knowledge[8][15]

Application in PROTAC Synthesis: A Representative Workflow

The most common application for this building block is its use in a Suzuki-Miyaura coupling reaction to connect a fragment of the PROTAC, typically as part of the linker or attached to one of the ligands. The following workflow illustrates how this compound can be coupled with an aryl bromide-functionalized component.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization A Weigh this compound (1.2 eq) E Combine solids in reaction vessel under inert atmosphere (N2/Ar) A->E B Weigh Aryl Bromide Component (1.0 eq) B->E C Weigh Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2, 0.05 eq) C->E D Prepare Base Solution (e.g., 2M aq. K2CO3, 3.0 eq) G Add base solution D->G F Add degassed solvents (e.g., Dioxane/Water) E->F F->G H Heat reaction mixture (e.g., 90 °C) with vigorous stirring G->H I Monitor reaction by LC-MS/TLC until completion (2-12 h) H->I J Cool to RT, dilute with EtOAc I->J K Aqueous wash (Water, Brine) J->K L Dry organic layer (Na2SO4), filter, and concentrate K->L M Purify by flash column chromatography L->M N Confirm structure by NMR (1H, 13C) M->N O Verify mass and purity by LC-MS M->O

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide-functionalized PROTAC intermediate. Note: This protocol must be adapted and optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide-functionalized PROTAC intermediate (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by sparging with N₂ or Ar for 30 min)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stir bar, and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide intermediate (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M).

  • Base Addition: Prepare a 2 M aqueous solution of K₂CO₃. Degas the solution and add it to the reaction mixture (the solvent ratio of dioxane:water is typically between 3:1 and 5:1).

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete when the aryl bromide starting material is fully consumed (usually within 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

  • Final Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Expertise & Causality: Rationale Behind Experimental Choices

  • Choice of Catalyst and Ligand: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is an electron-rich ferrocenyl phosphine that promotes the oxidative addition step (the rate-limiting step for many aryl bromides) and stabilizes the palladium center, leading to higher yields and cleaner reactions.[7]

  • Base and Solvent System: An inorganic base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[7] A two-phase solvent system like dioxane/water is often ideal; the organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Stoichiometry: A slight excess of the boronic acid (1.1-1.3 equivalents) is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthetic procedure is ensured through integrated analytical checkpoints:

  • In-Process Control: Regular monitoring via LC-MS or TLC provides real-time data on the consumption of starting materials and the formation of the product. This allows for precise determination of the reaction endpoint, preventing the formation of degradation byproducts from prolonged heating.

  • Final Product Verification: The protocol concludes with mandatory characterization by high-resolution analytical techniques.[1] NMR spectroscopy confirms the covalent structure of the molecule, ensuring the correct connectivity has been achieved. LC-MS provides an accurate mass measurement and a purity profile, validating that the isolated compound meets the standards required for subsequent biological assays.[1][16]

Conclusion

This compound is a strategically designed building block that offers significant advantages for the synthesis of advanced PROTAC molecules. Its capacity for reliable incorporation via Suzuki-Miyaura coupling, combined with the beneficial physicochemical properties imparted by the N-methylsulfamoyl moiety, makes it an excellent choice for medicinal chemists aiming to fine-tune the linker region of a PROTAC. The detailed protocol and scientific rationale provided herein serve as a comprehensive guide for researchers to confidently employ this versatile reagent in the development of novel targeted protein degraders.

References

Topic: Ligand Selection for Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds under mild, functional-group-tolerant conditions.[1][2] However, the efficiency of this palladium-catalyzed reaction can be significantly hampered when employing electron-deficient boronic acids. These substrates present unique challenges, primarily a sluggish transmetalation step and a heightened susceptibility to undesirable side reactions such as protodeboronation.[3][4] This guide provides a detailed exploration of these challenges and offers a strategic framework for ligand selection to overcome them. We will delve into the mechanistic rationale behind choosing specific ligand classes, present a comprehensive experimental protocol, and provide troubleshooting insights to empower researchers in achieving successful couplings with these demanding substrates.

The Mechanistic Hurdle: Why Electron-Deficient Boronic Acids are Challenging

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The successful formation of the desired product hinges on the smooth execution of each step in this cycle.

Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups on the aryl ring, disrupt this delicate balance. Their reduced nucleophilicity directly impedes the transmetalation step, which is often the rate-determining step in the cycle.[3] In this stage, the organic group from the boron reagent is transferred to the palladium center. A less nucleophilic boronic acid leads to a slower transfer, creating a kinetic bottleneck.

This slowdown has a critical consequence: it allows competing side reactions to become more prominent. The most common and detrimental side reaction is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, effectively destroying the coupling partner.[1][4] Electron-deficient heteroaryl boron derivatives are particularly prone to this decomposition pathway.[6]

Therefore, the central strategy for successful Suzuki couplings with these substrates is to select a catalyst system—driven by the choice of ligand—that accelerates the productive steps of the catalytic cycle, primarily transmetalation and reductive elimination, to outpace the rate of decomposition.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction and highlights the critical transmetalation stage.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII->Transmetalation Rate-limiting for electron-deficient R² PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Ligand Selection: The Key to Success

The ligand is not a passive spectator in the catalytic cycle; it is an active modulator of the palladium catalyst's properties.[7] Ligands coordinate to the palladium center, influencing its electron density, steric environment, and stability. For challenging substrates like electron-deficient boronic acids, the right ligand can dramatically improve reaction outcomes.

Electron-Rich, Bulky Monodentate Phosphine Ligands

This class of ligands, particularly the dialkylbiaryl phosphines developed by Buchwald and others, represents the gold standard for many challenging Suzuki couplings.[3][5]

  • Mechanism of Action :

    • Electron-Rich Character : These ligands are potent electron donors. They increase the electron density on the palladium atom, which can facilitate both the initial oxidative addition and the final reductive elimination step.[5]

    • Steric Bulk : The significant steric hindrance provided by these ligands promotes the reductive elimination step, which is crucial for turning over the catalyst and forming the product. This bulk helps to bring the two organic partners (R¹ and R²) into proximity for C-C bond formation.[5]

  • When to Use Them : These ligands are the first line of defense for sluggish couplings involving electron-deficient boronic acids. Their ability to accelerate the overall catalytic cycle helps to minimize the impact of slow transmetalation and prevent protodeboronation.

  • Leading Examples :

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : An excellent general-purpose ligand for a wide range of couplings.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Often shows superior performance for electron-deficient substrates.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : Another highly effective and versatile ligand.

N-Heterocyclic Carbenes (NHCs)

NHCs are another class of powerful ligands for palladium-catalyzed cross-coupling reactions.[5] They are known for forming highly stable and active catalysts.

  • Mechanism of Action : NHCs are exceptional σ-donors, even stronger than many phosphines. This strong donation creates a highly electron-rich palladium center, significantly enhancing its catalytic activity. The robust Pd-NHC bond also leads to greater catalyst stability, especially at elevated temperatures.

  • When to Use Them : NHC ligands are a valuable alternative when phosphine ligands fail to provide satisfactory results. They are particularly useful for couplings involving challenging aryl chlorides as the electrophilic partner.

Electron-Deficient Phosphine Ligands

While seemingly counterintuitive, electron-deficient ligands can play a crucial role in specific scenarios, particularly where selectivity is a concern.

  • Mechanism of Action : An electron-deficient ligand can make the palladium center more electrophilic. This can, in some cases, facilitate the transmetalation step. Recent research has shown that a cooperative system using an electron-deficient phosphine ligand can achieve high site-selectivity in complex molecules by distinguishing between two electronically similar reaction sites.[8][9][10] For example, the ligand JackiePhos has been used to facilitate the selective oxidative addition at a slightly more negatively charged C-Br bond.[8][9][10]

  • When to Use Them : Consider this class for reactions involving polyhalogenated substrates where site-selectivity is the primary goal, rather than simply overcoming low reactivity.

Ligand Selection Summary
Ligand ClassRepresentative ExamplesKey FeaturesPrimary Application for Electron-Deficient Boronic Acids
Electron-Rich, Bulky Phosphines XPhos, SPhos, RuPhosStrong electron donors, sterically demanding.[3][5]General-purpose choice to accelerate the overall catalytic cycle and overcome slow transmetalation.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong σ-donors, form highly stable catalysts.[11]Alternative for highly challenging substrates or when using less reactive electrophiles like aryl chlorides.
Electron-Deficient Phosphines JackiePhosElectron-withdrawing substituents on the phosphine.[9]Specialized applications requiring high site-selectivity in polyfunctional molecules.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an electron-deficient boronic acid using a Buchwald-type ligand and precatalyst.

Materials & Reagents
  • Aryl Halide (e.g., Aryl Bromide) : 1.0 equivalent

  • Electron-Deficient Boronic Acid : 1.5 equivalents

  • Palladium Precatalyst : XPhos Pd G3 (0.5–2 mol%)

  • Base : Potassium Phosphate (K₃PO₄), finely powdered and dried: 3.0 equivalents

  • Solvent : Dioxane/Water (10:1), degassed

  • Reaction Vessel : Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert Gas : Argon or Nitrogen

Workflow Visualization

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.5 equiv), and finely powdered potassium phosphate (3.0 equiv).[3]

    • Scientist's Note : Using a higher equivalence of the boronic acid can help compensate for any decomposition via protodeboronation. A strong base like K₃PO₄ is often crucial for activating the boronic acid for transmetalation.[3]

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).

    • Scientist's Note : Using a precatalyst like a G3 palladacycle is often more effective for difficult substrates as it provides a reliable source of the active Pd(0) species.[3]

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note : Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of the boronic acid, so maintaining rigorous inert conditions is critical for reproducibility and yield.[3]

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.

    • Scientist's Note : Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is essential to remove dissolved oxygen. The small amount of water is often necessary to help dissolve the base and facilitate the formation of the active boronate species.

  • Reaction Execution : Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3]

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction is complete when the limiting aryl halide is consumed.

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions
Low to No Yield 1. Inactive catalyst or degraded ligand. 2. Insufficiently inert atmosphere. 3. Slow transmetalation is the dominant issue.1. Use a fresh catalyst/ligand, preferably a stable precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is set up under a strict inert atmosphere. 3. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to SPhos). Increase the reaction temperature. Use a stronger base (e.g., Cs₂CO₃).[3]
Significant Protodeboronation The rate of boronic acid decomposition is faster than the rate of productive coupling.1. Increase the catalyst loading (e.g., from 1 mol% to 2 mol%). 2. Use a more active ligand system to accelerate the catalytic cycle (see above). 3. Consider converting the boronic acid to a more stable derivative, such as a pinacol boronic ester or an MIDA boronate, which can be more resistant to protodeboronation.[1][4]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve inert atmosphere techniques. Ensure all reagents and solvents are rigorously deoxygenated.
Stalled Reaction Catalyst decomposition at high temperatures or inhibition by reaction components.Try a more thermally stable ligand system (e.g., an NHC-based catalyst). If using a 2-pyridyl boronic acid, which can inhibit the catalyst, specialized conditions may be required.[6]

References

Reaction conditions for coupling aryl chlorides with (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the specific challenge of coupling readily available, yet less reactive, aryl chlorides with this compound. This boronic acid is a key building block in the synthesis of targeted therapeutics, such as the B-Raf enzyme inhibitor Vemurafenib.[2] We will delve into the mechanistic rationale behind component selection, present optimized protocols, and offer a systematic approach to troubleshooting, ensuring reliable and high-yielding synthesis of the target biaryl sulfonamides.

Introduction: The Challenge and Significance

The formation of a C(sp²)-C(sp²) bond between an aryl chloride and an organoboron species is a critical transformation in medicinal chemistry. Aryl chlorides are often more cost-effective and available than their bromide or iodide counterparts, making them highly desirable starting materials.[3] However, the strength of the C-Cl bond presents a significant activation barrier for the initial oxidative addition step in the catalytic cycle, historically limiting their utility.[4]

The coupling partner, this compound, introduces its own considerations. The sulfonamide group, while crucial for the biological activity of the final product, can potentially interact with the palladium catalyst. Therefore, a carefully optimized catalytic system is required to overcome the low reactivity of the aryl chloride without promoting undesirable side reactions like protodeboronation of the boronic acid.[5] The development of bulky, electron-rich phosphine ligands has been instrumental in overcoming these challenges, enabling the efficient coupling of even unactivated aryl chlorides.[6]

Mechanistic Considerations: A Rationale for Component Selection

A successful Suzuki-Miyaura coupling hinges on the harmonious interplay of the palladium catalyst, ligand, base, and solvent. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)(Ar')L₂ transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product aryl_chloride Ar-Cl aryl_chloride->ox_add boronate Ar'B(OR)₃⁻ (Boronate) boronate->transmetal boronic_acid Ar'B(OH)₂ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate Activation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Palladium Precatalyst : Sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These Pd(II) and Pd(0) sources are reduced in situ by the phosphine ligand to generate the active Pd(0) catalyst.

  • Ligand : This is arguably the most critical component for aryl chloride coupling. The C-Cl bond's strength necessitates a ligand that is both bulky and highly electron-donating. Bulky dialkylbiaryl phosphines (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6][8] Their steric bulk promotes the formation of a monoligated palladium species, which is highly reactive in oxidative addition, while their electron-donating nature accelerates the final reductive elimination step.[6]

  • Base : The base plays a crucial role in the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[9][10][11] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed, with their efficacy depending on factors like solubility and basicity.[6][10]

  • Solvent : The choice of solvent influences the solubility of the reagents and the stability of the catalytic intermediates. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water, are standard. Aqueous conditions can accelerate the reaction and facilitate the dissolution of the inorganic base.[12]

Recommended Catalyst Systems and Reagents

Based on extensive literature precedent for challenging Suzuki-Miyaura couplings, we recommend the following systems. The selection of a specific ligand and base combination often depends on the electronic properties of the aryl chloride coupling partner.

System Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Typical Temp. Comments
A Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-100 °CA robust, general-purpose system for a wide range of aryl chlorides.[6]
B Pd₂(dba)₃ (1)RuPhos (2-3)K₂CO₃ (2.0)Dioxane/H₂O (10:1)90-110 °CHighly effective for electron-rich and sterically hindered aryl chlorides.[13]
C Pd(OAc)₂ (2)P(tBu)₃ (4)Cs₂CO₃ (2.0)Dioxane80 °CA strong catalyst system, particularly useful for deactivated aryl chlorides.[1]
D [Pd(IMes)Cl]₂ (1)(NHC Ligand)K₃PO₄ (2.0)THF60-80 °CN-Heterocyclic Carbene (NHC) based catalyst, offers high stability and activity.[8]

Detailed Experimental Protocol (System A)

This protocol provides a step-by-step method for a representative coupling using the Pd(OAc)₂/SPhos system.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes (for chromatography)

  • Celite®

Equipment:

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and needle adapter for inert gas

  • Schlenk line or glovebox with Nitrogen or Argon supply

  • Heated stirring plate with temperature control

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar) reagents 2. Add Solids (Aryl-Cl, Boronic Acid, K₃PO₄, Pd(OAc)₂, SPhos) setup->reagents inert 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar 3x) reagents->inert solvents 4. Add Solvents (Degassed Toluene & H₂O) inert->solvents reaction 5. Heat & Stir (80-100 °C, 12-24h) solvents->reaction monitoring 6. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 7. Work-up (Cool, Dilute, Filter, Extract, Dry) reaction->workup purify 8. Purification (Concentrate & Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS, mp) purify->characterize

Caption: Experimental workflow from setup to characterization.

Procedure:

  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.1 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere : Seal the vial with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition : Using a syringe, add degassed toluene (5 mL) and deionized water (0.5 mL). Degassing can be achieved by sparging with inert gas for 15-20 minutes prior to addition.

  • Reaction : Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by taking small aliquots and analyzing by TLC or LC-MS.[14][15][16]

  • Work-up :

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2x10 mL).[17]

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[18]

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

If the reaction yield is low or significant side products are observed, a systematic optimization should be performed.[19][20]

Troubleshooting_Guide start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Boronic acid stable? Solvents anhydrous/degassed?) start->check_reagents side_product Significant Side Products (Homocoupling, Deboronation) start->side_product If side products increase_temp Increase Temperature (e.g., 100 °C -> 110 °C) check_reagents->increase_temp Reagents OK change_base Screen Bases (K₃PO₄ -> Cs₂CO₃ or K₂CO₃) increase_temp->change_base change_ligand Screen Ligands (SPhos -> RuPhos or XPhos) change_base->change_ligand increase_loading Increase Catalyst Loading (e.g., 2 mol% -> 4 mol%) change_ligand->increase_loading success Improved Yield increase_loading->success lower_temp Lower Temperature side_product->lower_temp weaker_base Use Weaker Base (K₃PO₄ -> K₂CO₃) lower_temp->weaker_base check_atmosphere Ensure Rigorous Inert Atmosphere weaker_base->check_atmosphere check_atmosphere->success

Caption: A decision guide for troubleshooting common issues.

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently active catalyst system.Increase reaction temperature. Switch to a more active ligand (e.g., RuPhos) or a stronger base (e.g., Cs₂CO₃). Ensure solvents are properly degassed to avoid catalyst poisoning.
Protodeboronation Presence of excess water; base is too strong or temperature too high.Use a milder base (e.g., K₂CO₃).[10] Minimize water content or run under anhydrous conditions. Use boronic esters, which can be more stable.[1]
Aryl Halide Homocoupling Catalyst degradation or presence of oxygen.Ensure a rigorously inert atmosphere throughout the setup and reaction. Use fresh, high-purity palladium precatalyst and ligands.
Boronic Acid Homocoupling Presence of oxygen.Rigorously degas all solvents and maintain a positive pressure of inert gas.
Difficult Purification Formation of closely-eluting byproducts.Re-evaluate the reaction conditions to improve selectivity. Consider a different solvent system for chromatography or recrystallization of the product.[17]

Conclusion

The Suzuki-Miyaura coupling of aryl chlorides with this compound is a challenging yet highly valuable transformation. Success relies on the rational selection of a highly active catalytic system, typically involving a palladium precursor paired with a bulky, electron-rich phosphine ligand. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently synthesize these important biaryl sulfonamide building blocks for application in drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis and Application of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed technical overview and practical protocols for the synthesis and utilization of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. Recognizing the critical need for robust and scalable synthetic routes in pharmaceutical development, this document outlines a laboratory-scale synthesis of the target boronic acid, its application in a representative Suzuki-Miyaura cross-coupling reaction, and a thorough analysis of the key considerations for scaling up this process to a pilot or manufacturing scale. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.

Introduction: The Significance of Substituted Arylboronic Acids in Drug Discovery

Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The resulting biaryl and heteroaryl motifs are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] The subject of this guide, this compound, is a valuable intermediate possessing a unique combination of steric and electronic properties conferred by the ortho-methyl group and the meta-N-methylsulfamoyl substituent. These features can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

The journey from a laboratory-scale synthesis to large-scale manufacturing is fraught with challenges, including altered reaction kinetics, mass and heat transfer limitations, and the need for robust purification and impurity control.[3][4] This guide aims to provide a clear and logical framework for navigating these challenges, enabling researchers and process chemists to develop safe, efficient, and scalable processes involving this compound.

Synthesis of this compound: A Laboratory-Scale Protocol

Proposed Synthetic Route

G A 1-Bromo-2-methyl-4- (N-methylsulfamoyl)benzene B This compound A->B 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol (Laboratory Scale)

Materials:

  • 1-Bromo-2-methyl-4-(N-methylsulfamoyl)benzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (B(OiPr)₃) (1.2 equiv)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-Bromo-2-methyl-4-(N-methylsulfamoyl)benzene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification

Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[6][7][8][9]

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as a mixture of an ethereal solvent and a non-polar solvent (e.g., diethyl ether/hexanes) or by recrystallization from water.

  • Silica Gel Chromatography: While generally difficult, chromatography on silica gel can be attempted. It is often beneficial to use a mobile phase containing a small amount of a polar, protic solvent like methanol to improve elution and reduce tailing. Alternatively, the boronic acid can be converted to a more chromatographically stable ester, such as a pinacol ester, for purification, followed by hydrolysis back to the free acid.[6][7][8][9]

Application in Suzuki-Miyaura Cross-Coupling: A Representative Protocol

The true utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. The following protocol describes a typical laboratory-scale coupling with a generic aryl bromide.

Reaction Scheme

G A This compound C Coupled Product A->C A->C Pd Catalyst Base, Solvent, Heat B Aryl Bromide (Ar-Br) B->C B->C Pd Catalyst Base, Solvent, Heat

Caption: General Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Laboratory Scale)

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization.

Scale-Up Synthesis and Coupling: From Bench to Plant

Scaling up a chemical process from the laboratory to a manufacturing setting introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[3][4]

Key Considerations for Scale-Up
ParameterLaboratory Scale (Grams)Pilot/Manufacturing Scale (Kilograms)Rationale and Mitigation Strategies
Reagent Addition Manual, dropwise additionControlled addition via pumpsEnsures consistent reaction stoichiometry and temperature control. Use of dosing pumps with feedback control is recommended.
Temperature Control External heating/cooling bathsJacketed reactors with heat transfer fluidsSurface area to volume ratio decreases on scale-up, making heat transfer less efficient. Careful monitoring of internal and jacket temperatures is crucial.[4]
Mixing Magnetic or overhead stirringImpeller-driven agitationInefficient mixing can lead to localized "hot spots," side reactions, and poor yields. The type and speed of the agitator must be carefully selected and optimized.
Inert Atmosphere Nitrogen balloon or flowing gasNitrogen-purged and blanketed reactorsMaintaining an inert atmosphere is critical for air-sensitive reagents and catalysts. Reactors should be pressure-tested for leaks.
Workup and Extraction Separatory funnelsJacketed, agitated vessels and liquid-liquid extractorsManual separations are not feasible at large scale. Phase separation can be slower, and emulsion formation is a greater risk.
Purification Chromatography, crystallizationCrystallization, distillation, salt formationLarge-scale chromatography is expensive and often avoided. Developing a robust crystallization procedure is paramount for achieving high purity.
Safety Fume hoodProcess hazard analysis (PHA), dedicated safety protocolsExothermic reactions, flammable solvents, and toxic reagents pose significant risks at scale. A thorough PHA is mandatory.
Scale-Up Protocol for Suzuki-Miyaura Coupling

The following is a conceptual protocol for the scale-up of the Suzuki-Miyaura coupling described in section 3.2.

Equipment:

  • Glass-lined or stainless steel reactor with overhead agitation, temperature control (heating/cooling jacket), and a nitrogen inlet/outlet.

  • Addition funnels or dosing pumps for controlled reagent addition.

  • Condenser for reactions run at reflux.

  • Filter-dryer for product isolation.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been pressure-tested. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the aryl bromide, this compound, and base to the reactor under a nitrogen blanket.

  • Solvent Addition: Add the degassed solvent mixture to the reactor.

  • Catalyst Introduction: The palladium catalyst can be added as a solid or as a solution in a small amount of degassed solvent.

  • Reaction: Start agitation and heat the reactor to the target temperature. Monitor the reaction progress using in-process controls (e.g., HPLC).

  • Workup: Upon completion, cool the reactor. The workup procedure will be highly dependent on the specific product and impurities. A typical sequence may involve:

    • Addition of an aqueous solution to dissolve inorganic salts.

    • Phase separation.

    • Washing of the organic layer.

  • Palladium Removal: Residual palladium in the final product is a major concern in the pharmaceutical industry.[10] Several methods can be employed for palladium scavenging, including treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like cysteine or sodium bisulfite.[10][11]

  • Product Isolation and Purification: The product is typically isolated by crystallization. The crude product is dissolved in a suitable solvent at an elevated temperature, and then cooled to induce crystallization. The resulting solid is collected by filtration, washed, and dried in a filter-dryer.

Process Safety and Hazard Management
  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strictly inert atmosphere.

  • Palladium Catalysts: While the catalysts themselves are generally stable, finely divided palladium on a support (e.g., palladium on carbon) can be pyrophoric, especially when dry and in the presence of hydrogen.[12]

  • Solvents: Many organic solvents are flammable and can form explosive mixtures with air. Proper grounding and bonding of equipment are necessary to prevent static discharge.

  • Exothermic Reactions: Both the lithiation and the Suzuki-Miyaura coupling can be exothermic. The rate of addition of reagents must be carefully controlled to manage the heat evolution.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules of pharmaceutical interest. The successful transition from a laboratory-scale synthesis to a large-scale manufacturing process requires a thorough understanding of the underlying chemistry and chemical engineering principles. By carefully considering the factors outlined in this guide, researchers and process chemists can develop robust, safe, and efficient processes for the synthesis and application of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using this compound?

A1: The three most common and impactful side reactions are protodeboronation , homocoupling , and oxidation .[1][2] Each of these pathways consumes your boronic acid, reducing the yield of your desired cross-coupled product and complicating purification.

Q2: What is protodeboronation and why is it a problem with my boronic acid?

A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[2][3] This side reaction is particularly prevalent under the basic, often aqueous, conditions required for Suzuki-Miyaura couplings.[4][5] The electron-withdrawing nature of the N-methylsulfamoyl group can influence the susceptibility of the boronic acid to this reaction. The resulting byproduct is N,2-dimethylbenzenesulfonamide, which can be difficult to separate from the desired product.

Q3: I'm observing a symmetrical biaryl byproduct. What is it and how can I prevent it?

A3: You are observing the product of homocoupling , where two molecules of your boronic acid react to form a dimer.[1][6] This is a palladium-mediated process that is significantly promoted by the presence of oxygen.[7] It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[8] To prevent it, rigorous exclusion of oxygen and careful selection of your catalyst system are crucial.

Q4: How can I assess the stability and purity of my this compound upon storage?

A4: Boronic acids can degrade over time. A key issue is dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] While this is often reversible, it complicates accurate weighing and stoichiometry calculations.[2] You may observe physical changes like clumping or a change in consistency. For purity assessment, a crude ¹H NMR or LC-MS of a small sample can reveal the presence of protodeboronated or oxidized impurities. Store the reagent in a desiccator under an inert atmosphere to maximize shelf life.

Q5: My boronic acid seems less soluble than expected. Could this be related to a side reaction?

A5: Yes, this could be due to the formation of the boroxine trimer, which often has different solubility properties and higher melting points than the corresponding boronic acid.[3] This is a reversible dehydration process. Adding the boronic acid to the reaction solvent, particularly if it contains a small amount of water, will typically hydrolyze the boroxine back to the active boronic acid monomer.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a step-by-step diagnostic approach.

Problem 1: Low yield of desired product, with significant presence of the protodeboronated byproduct (N,2-dimethylbenzenesulfonamide).

This is the most common failure mode. The presence of the protodeboronated arene points directly to the instability of the C-B bond under your reaction conditions.

Diagnostic Workflow

G cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield & High Protodeboronation cause1 Aggressive Base / High pH problem->cause1 cause2 Presence of Water (Proton Source) problem->cause2 cause3 High Reaction Temperature problem->cause3 cause4 Prolonged Reaction Time problem->cause4 solution1 Switch to Milder Base (e.g., K₂CO₃, KF, Cs₂CO₃) cause1->solution1 Mitigates high pH solution4 Convert to Boronic Ester (e.g., Pinacol Ester) cause1->solution4 Increases stability solution2 Use Anhydrous Conditions (Dry Solvents & Reagents) cause2->solution2 Removes proton source cause2->solution4 Increases stability solution3 Optimize Temperature (Run at lowest effective temp) cause3->solution3 Reduces thermal degradation

Caption: Troubleshooting workflow for protodeboronation.

Detailed Explanation & Actions
  • Evaluate Your Base: Strong bases like NaOH or KOH in aqueous media create a high pH environment that accelerates protodeboronation.[5][9]

    • Action: Switch to a milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. For particularly sensitive substrates, potassium fluoride (KF) can be effective.[10]

  • Assess Your Solvent System: Water is the primary proton source for this side reaction.

    • Action: If possible, switch to anhydrous conditions. Use freshly distilled or commercially available dry solvents. Dry your base (e.g., by heating under vacuum) if necessary.[10]

  • Convert to a More Stable Derivative: Boronic esters, especially pinacol esters, are significantly more stable towards protodeboronation than the free acids.[2][4]

    • Action: Consider a two-step process where you first convert the boronic acid to its pinacol ester. This derivative can then be used in the Suzuki coupling under standard conditions, often with improved results.

Problem 2: Significant formation of the symmetrical homocoupled dimer.

The presence of this byproduct indicates an issue with the palladium catalytic cycle, often related to oxygen contamination.

Causality and Mitigation Strategies
Potential Cause Underlying Mechanism Recommended Solution
Oxygen Contamination Oxygen can participate in the catalytic cycle, leading to oxidative formation of a Pd-peroxo species that facilitates homocoupling.[1][7]Rigorous Degassing: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes. Subject the sealed reaction vessel to several vacuum/inert gas backfill cycles before adding the catalyst.[7]
Inefficient Pd(II) to Pd(0) Reduction If using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), homocoupling can occur as a stoichiometric reaction between the boronic acid and Pd(II) before the active Pd(0) catalyst is formed.[7][8]Use a Pd(0) Source: Employ a direct Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, use modern, air-stable precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) that are designed for rapid and efficient activation to Pd(0).[10]
Suboptimal Ligand Choice Ligands that are not bulky or electron-rich enough can lead to slower reductive elimination (the desired product-forming step), allowing side reactions like homocoupling more time to occur.Use Buchwald-type Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the desired catalytic cycle and suppress side reactions.[6][8]
Problem 3: Formation of the corresponding phenol (2-methyl-4-(N-methylsulfamoyl)phenol).

This indicates oxidative degradation of the carbon-boron bond, a different pathway than homocoupling.

G cluster_pathway Oxidative Deboronation Pathway boronic_acid (Ar)-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate Base intermediate Peroxo-boronate Intermediate boronate->intermediate ros Reactive Oxygen Species (e.g., H₂O₂) ros->intermediate rearrangement 1,2-Aryl Migration (Rate-Limiting Step) intermediate->rearrangement phenol Phenol (Ar-OH) + Boric Acid rearrangement->phenol

Caption: Mechanism of oxidative deboronation.

Causes and Preventive Measures
  • Cause: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species (e.g., peroxides). This is followed by a rearrangement that cleaves the C-B bond to form a C-O bond.[11]

  • Prevention:

    • High Purity Reagents: Ensure solvents are peroxide-free (test with peroxide strips if necessary).

    • Inert Atmosphere: While homocoupling is the more cited issue with oxygen, maintaining a strict inert atmosphere also minimizes the formation of other reactive oxygen species.

    • Avoid Copper Contamination: Copper salts can mediate the degradation of boronic acids.[12] Unless you are performing a Chan-Lam coupling, ensure your reaction is free from copper contamination.

Recommended Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling

This protocol incorporates best practices for challenging substrates.[10]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle 3-5 times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Enhanced Stability
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the conversion is complete (monitor by TLC or LC-MS).

  • Workup: Filter off the drying agent (if used) and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used in the subsequent coupling reaction without further purification.

References

How to prevent homocoupling of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and preventing the homocoupling of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that minimizing byproducts is critical for yield, purity, and the overall success of your synthetic campaigns. This document provides in-depth, field-proven insights to help you navigate the specific challenges posed by this electron-deficient boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem?

Homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[1] In the case of your substrate, this results in the formation of 2,2'-dimethyl-4,4'-bis(N-methylsulfamoyl)biphenyl. This side reaction is problematic for several key reasons:

  • Reduced Yield: It consumes your valuable boronic acid, directly lowering the maximum achievable yield of your desired cross-coupled product.

  • Purification Challenges: The homocoupled dimer often has similar polarity and physical properties to the target molecule, making chromatographic separation difficult and leading to contaminated final products.[2]

  • Complex Reaction Analysis: The presence of significant byproducts complicates reaction monitoring by techniques like TLC, LC-MS, and NMR.

Q2: What makes this compound particularly susceptible to homocoupling?

The structure of this specific boronic acid presents a unique set of challenges. The N-methylsulfamoyl group at the 4-position is strongly electron-withdrawing. Electron-deficient arylboronic acids are known to be more prone to homocoupling.[3][4][5] This increased susceptibility is often attributed to a slower rate of the desired transmetalation step in the Suzuki-Miyaura cycle, creating a kinetic window for competing side reactions like homocoupling to occur.[5]

Q3: What are the primary mechanistic pathways for boronic acid homocoupling?

Two principal mechanisms are responsible for the formation of the homocoupled dimer. Understanding these pathways is crucial for designing an effective prevention strategy.

  • Oxygen-Mediated Pathway: This is the most common pathway.[6][7] The active Pd(0) catalyst reacts with dissolved molecular oxygen (O₂) to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid, ultimately leading to the biaryl product and regenerating a palladium species that can re-enter a catalytic cycle.[8][9]

  • Pd(II)-Mediated Pathway: This pathway is prevalent when using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). For the main Suzuki cycle to begin, the Pd(II) must be reduced to the active Pd(0) state. The boronic acid itself can act as the reducing agent, resulting in the formation of the homocoupled dimer and Pd(0).[1][10]

Homocoupling_Mechanisms cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II)-Mediated Pathway Pd(0) Pd(0) Pd(0)(O2) Pd(0)(O2) Pd(0)->Pd(0)(O2) + O2 Dimer_O2 Ar-Ar Pd(0)(O2)->Dimer_O2 + 2 ArB(OH)2 Pd(II) Pd(II) Dimer_PdII Ar-Ar Pd(II)->Dimer_PdII Pd(0)_regen Pd(0) Dimer_PdII->Pd(0)_regen + Pd(0) Troubleshooting_Workflow start Analyze Reaction Mixture: High Homocoupling Detected inert Step 1: Ensure Rigorous Inert Atmosphere start->inert sparge Action: Sparge solvents with Ar/N2 for 20-30 min. Use subsurface sparging of the reaction mixture. inert->sparge catalyst Step 2: Evaluate Palladium Precatalyst inert->catalyst pd0 Action: Switch from Pd(II) (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd2(dba)3) or a modern G3/G4 precatalyst. catalyst->pd0 ligand Step 3: Optimize Phosphine Ligand catalyst->ligand buchwald Action: Replace PPh3 with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). ligand->buchwald conditions Step 4: Adjust Reaction Conditions (Base, Solvent, Temp) ligand->conditions params Action: Screen weaker bases (e.g., K2CO3), use anhydrous solvents, and lower the reaction temperature. conditions->params end Re-analyze: Homocoupling Minimized conditions->end

References

Technical Support Center: Troubleshooting Difficult Suzuki Couplings Involving Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is structured to provide in-depth troubleshooting advice and practical solutions for Suzuki-Miyaura cross-coupling reactions involving sterically challenging ortho-substituted boronic acids. As a Senior Application Scientist, my goal is to translate complex mechanistic principles into actionable laboratory protocols that enhance reproducibility and success.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and concrete steps for resolution.

Question 1: My Suzuki coupling with 2-tolylboronic acid is resulting in low to no yield. What are the primary factors to investigate?

Low conversion in couplings with ortho-substituted boronic acids like 2-tolylboronic acid is a frequent challenge, primarily due to steric hindrance. This bulkiness impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1]

Initial Checks & Core Strategy:

  • Catalyst System Integrity: The first step is to confirm the activity of your palladium source and ligand. Phosphine-based ligands are susceptible to oxidation, and Pd(II) precatalysts can degrade.[2] Always use fresh reagents stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Impurities can interfere with the catalyst.

Advanced Troubleshooting Steps:

  • Ligand Selection is Key: Standard ligands like PPh₃ are often ineffective for sterically demanding substrates.[3] The solution lies in employing bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition and the subsequent reductive elimination steps.[1][4]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for these challenging couplings.[1] AntPhos has also shown high reactivity for sterically demanding couplings.[4]

  • Choice of Base and Solvent: The base activates the boronic acid, forming a more nucleophilic boronate species required for transmetalation.[5][6] However, strong bases can also promote side reactions.

    • Bases: Weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[6][7] For particularly sensitive substrates where protodeboronation is a concern, KF can be an effective choice.[5]

    • Solvents: A range of organic solvents can be used, including dioxane, THF, DMF, and toluene, often with a small amount of water.[8][9] The choice of solvent can influence reaction selectivity and rate.[10] For instance, 2-MeTHF has been shown to be effective in certain cases.[11]

  • Elevated Temperature: "Forcing conditions," including higher reaction temperatures (e.g., 80–110 °C), are often necessary to overcome the higher activation energy associated with hindered substrates.[1]

The following diagram illustrates a decision-making workflow for troubleshooting these low-yield scenarios.

G Start Low Yield with ortho-Substituted Boronic Acid Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Substrates) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inert Reagents OK Ligand_Screen Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) Check_Inert->Ligand_Screen Setup OK Base_Solvent Optimize Base and Solvent (e.g., K3PO4 in Dioxane/H2O) Ligand_Screen->Base_Solvent Yield Still Low Success Successful Coupling Ligand_Screen->Success Improved Yield Temp_Increase Increase Reaction Temperature (80-110 °C) Base_Solvent->Temp_Increase Yield Still Low Base_Solvent->Success Improved Yield Temp_Increase->Success Improved Yield Reassess Reassess Substrate Stability & Consider Alternative Boron Source Temp_Increase->Reassess No Improvement

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Question 2: I'm observing significant protodeboronation of my ortho-substituted boronic acid. How can this side reaction be minimized?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, particularly with electron-deficient or sterically hindered boronic acids.[2][12] This reaction is often catalyzed by the base or trace acid/metal impurities.

Strategies to Mitigate Protodeboronation:

  • Milder Base Selection: The choice of base is critical. While necessary for activation, strong bases can accelerate protodeboronation.[12]

    • Recommendation: Use milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[2] Switching to strictly anhydrous conditions can be beneficial.

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative can prevent premature decomposition. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]

    • Alternative Boron Reagents: Consider using boronic esters (e.g., pinacol esters), MIDA boronates, or organotrifluoroborates.[2][9]

  • Reaction Kinetics: Minimize reaction time and temperature where possible. Prolonged exposure to basic conditions at high temperatures increases the likelihood of protodeboronation.[2]

The following table summarizes recommended conditions to minimize protodeboronation.

ParameterStandard ConditionRecommended Modification for Protodeboronation Prone SubstratesRationale
Base Strong bases (e.g., NaOH, KOH)Milder bases (K₃PO₄, KF, Cs₂CO₃)[2]Reduces the rate of base-catalyzed protodeboronation.[12]
Solvent Aqueous/organic mixturesAnhydrous organic solvents (e.g., Toluene, Dioxane)Limits the availability of a proton source.[2]
Boron Reagent Boronic AcidPinacol Ester, MIDA Boronate, or Trifluoroborate[2][9]Increases stability and controls the release of the active species.
Temperature 80-110 °CLowest effective temperatureMinimizes the rate of the undesired side reaction.
Question 3: My coupling reaction between a di-ortho-substituted aryl halide and an ortho-substituted boronic acid is failing. What specialized conditions are required for such tetra-ortho-substituted biaryl synthesis?

Synthesizing tetra-ortho-substituted biaryls is one of the most challenging applications of the Suzuki-Miyaura coupling due to extreme steric hindrance. Standard conditions are almost certain to fail.

Advanced Strategies for Highly Hindered Couplings:

  • State-of-the-Art Ligands: This is the most critical parameter. Highly specialized ligands are required to facilitate the reaction.

    • Recommendation: Ligands like SPhos and AntPhos have been successfully employed for the synthesis of tetra-ortho-substituted biaryls.[4][7] The unique structure of these ligands is crucial for overcoming the steric barriers.

  • High Temperatures: Reaction temperatures may need to be pushed even higher, for example, to 140 °C in a high-boiling solvent like xylenes.[4]

  • Careful Base Selection: A strong, non-nucleophilic base like K₃PO₄ is often required in these demanding reactions.[4]

  • Alternative Coupling Partners: If all else fails, consider that aryl chlorides can be more challenging than bromides or iodides.[3][8] If possible, using a more reactive aryl halide (I > Br > OTf >> Cl) can be beneficial.[2][9]

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism of the Suzuki-Miyaura coupling and where do ortho-substituents cause problems?

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This is a critical step where steric hindrance from ortho-substituents can significantly slow down the reaction.[1]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. Steric bulk can also hinder this final step.[1]

The diagram below outlines the catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L2 OxAdd->PdII_Aryl Transmetal Transmetalation (Rate-limiting for hindered substrates) PdII_Aryl->Transmetal Ar'-B(OR)2 (Base Activated) PdII_Diaryl Ar-Pd(II)(Ar')L2 Transmetal->PdII_Diaryl ReductElim Reductive Elimination PdII_Diaryl->ReductElim ReductElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Which palladium precatalyst should I use?

Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4).

  • Pd(OAc)₂ / Pd₂(dba)₃: These are common, cost-effective sources of palladium. They require in-situ reduction from Pd(II) or dissociation to form the active Pd(0) species.[8] They are often used with separately added phosphine ligands.[5][13]

Can I use aryl chlorides as coupling partners with ortho-substituted boronic acids?

Yes, but it is significantly more challenging than using aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3][14]

  • Requirements: To couple aryl chlorides, especially hindered ones, you must use highly active catalyst systems. This typically involves bulky, electron-rich ligands like Buchwald biarylphosphines (XPhos, etc.) or N-heterocyclic carbenes (NHCs).[1][15]

Section 3: Experimental Protocols

Protocol: General Procedure for a Challenging Suzuki Coupling with an ortho-Substituted Boronic Acid

This protocol provides a robust starting point for difficult couplings.

Materials:

  • Aryl halide (1.0 equiv)

  • Ortho-substituted boronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M)[1]

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, ortho-substituted boronic acid, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe.[1]

  • Reaction: Place the vessel in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Solubility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this reagent in synthetic reaction mixtures, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structure of this molecule, featuring both a lipophilic 2-methylphenyl group and a polar N-methylsulfamoyl moiety, can lead to complex solubility behavior. This guide provides in-depth, field-proven insights and actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is exhibiting poor solubility in my initial reaction setup. What are the first things I should investigate?

A1: Poor solubility upon initial setup is a common issue and can often be traced back to two primary factors: reagent purity and solvent selection.

  • Reagent Purity & Boroxine Formation: Boronic acids have a propensity to dehydrate upon storage, forming a cyclic trimeric anhydride known as a boroxine.[1] This process is an equilibrium, but boroxines are significantly less polar than their corresponding boronic acids and will exhibit different solubility profiles, often being less soluble in the polar solvent mixtures used for cross-coupling.[2] Before use, check for a clumpy or gooey consistency, which may suggest boroxine formation.[3] A simple pre-treatment of stirring the boronic acid in the reaction solvent with a small amount of water at a slightly elevated temperature (e.g., 40-50 °C) for 30 minutes can often hydrolyze the boroxine back to the active, more soluble monomeric acid.

  • Initial Solvent Choice: This boronic acid is amphiphilic. A single solvent system is unlikely to be optimal. Most boronic acids are soluble in polar organic solvents like ethers (THF, dioxane) and ketones, but show very low solubility in non-polar hydrocarbons like hexanes or toluene alone.[4][5] For Suzuki-Miyaura reactions, a biphasic or homogeneous mixed-solvent system is almost always required.

Q2: What is the recommended starting point for a solvent system in a Suzuki-Miyaura reaction with this compound?

A2: A biphasic solvent system containing water is the standard and most effective starting point. The water phase is critical for dissolving the inorganic base required to activate the boronic acid.

A typical and robust starting system would be a mixture of an organic solvent and water, such as:

  • Dioxane / Water (e.g., 4:1 v/v)

  • Toluene / Ethanol / Water

  • Tetrahydrofuran (THF) / Water

The organic solvent dissolves the palladium catalyst, the phosphine ligand, and the aryl halide coupling partner. The aqueous phase dissolves the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and facilitates the formation of the catalytically active boronate species.

Q3: How exactly does adding a base improve the solubility and reactivity of the boronic acid?

A3: This is a crucial mechanistic point. Boronic acids are not Brønsted acids (proton donors) but rather Lewis acids, meaning they accept electron pairs.[6] In the presence of an aqueous base, a hydroxide ion (OH⁻) attacks the empty p-orbital of the boron atom. This converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate species (R-B(OH)₃⁻).[7][8]

This transformation has two vital consequences:

  • Increased Solubility: The resulting anionic boronate is significantly more polar and thus more soluble in the aqueous or highly polar phase of the reaction mixture.

  • Enhanced Reactivity: The tetrahedral boronate is the active nucleophile in the Suzuki-Miyaura catalytic cycle. Its formation enhances the nucleophilicity of the organic group attached to the boron, facilitating the critical transmetalation step with the palladium center.[9]

The diagram below illustrates this key equilibrium.

G cluster_0 Reaction Medium cluster_1 To Transmetalation (Pd Catalyst) boronic_acid (2-Methyl-4-(N-methylsulfamoyl)phenyl)B(OH)₂ Trigonal Planar Less Soluble boronate [(2-Methyl-4-(N-methylsulfamoyl)phenyl)B(OH)₃]⁻ Tetrahedral More Soluble & Reactive boronic_acid->boronate + OH⁻ (from Base) boronate->boronic_acid - OH⁻

Caption: pH-dependent equilibrium of boronic acid to the active boronate species.

Q4: My biphasic reaction is clean but very slow or stalls completely. Could this be a solubility or phase-transfer issue?

A4: Yes, this is a classic symptom of a mass transport limitation in a biphasic system. The active boronate species may be forming efficiently in the aqueous layer, but if it cannot migrate to the organic layer where the palladium catalyst resides, the reaction rate will be severely limited.

This issue can be resolved by employing a Phase-Transfer Catalyst (PTC) . A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the anionic boronate. This lipophilic ion pair can then readily partition into the organic solvent, delivering the boronate to the palladium catalyst and dramatically accelerating the reaction.[10][11][12]

Q5: I continue to face stability and solubility issues. Are there any chemical modifications to the boronic acid that could provide a more robust solution?

A5: Absolutely. For boronic acids that are inherently unstable or consistently problematic, converting them into a more stable derivative is a superior strategy. Two common and highly effective derivatives are:

  • Pinacol Esters: Reacting the boronic acid with pinacol forms a 5-membered cyclic boronic ester. These esters are generally stable, crystalline solids with improved solubility in organic solvents compared to the parent acids.[2][5]

  • MIDA Boronates: Complexing the boronic acid with N-methyliminodiacetic acid (MIDA) creates an exceptionally stable, air-tolerant solid.[13][14] MIDA boronates are compatible with a wide range of anhydrous reaction conditions and can undergo a slow, controlled release of the free boronic acid under aqueous basic conditions, preventing decomposition while ensuring a steady supply for the catalytic cycle.[13]

Troubleshooting Guides & Protocols

Data Summary: Recommended Strategies
StrategyRecommended Solvent SystemKey Additive(s)Rationale & Mechanism
Standard Biphasic Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)K₃PO₄ or Cs₂CO₃Base forms the water-soluble, reactive boronate species for transmetalation.[9]
Phase-Transfer Catalysis Toluene/H₂O (2:1)K₂CO₃, TBAB (5-10 mol%)TBAB shuttles the anionic boronate from the aqueous to the organic phase to accelerate the reaction.[10][11]
Homogeneous Co-Solvent DMF, IsopropanolK₂CO₃A single-phase system is created, eliminating mass transport issues, though solvent choice is critical.
Derivative Strategy Anhydrous THF or DioxaneK₃PO₄ (anhydrous)Use of a stable MIDA boronate or pinacol ester allows for anhydrous conditions, avoiding hydrolysis issues.[13][15]
Protocol 1: Optimizing a Standard Biphasic Suzuki-Miyaura Reaction
  • To a reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.2 - 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand if required.

  • Add the organic solvent (e.g., Dioxane) and the aqueous solvent (e.g., de-gassed water) in a 4:1 ratio.

  • Add the inorganic base (e.g., K₃PO₄, 2-3 equivalents).

  • Heat the mixture with vigorous stirring to the desired reaction temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Implementing Phase-Transfer Catalysis (PTC)
  • Follow steps 1-3 from Protocol 1, using Toluene as the organic solvent.

  • Add the inorganic base (e.g., K₂CO₃, 2-3 equivalents).

  • Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction progress. A significant rate enhancement should be observed compared to the non-PTC reaction.[11]

Troubleshooting Workflow

The following decision tree provides a logical workflow for addressing solubility issues with this compound.

G start Problem: Poor Solubility or Stalled Reaction check_reagent 1. Check Reagent Quality Is boroxine formation suspected? start->check_reagent pre_treat Pre-treat: Stir with H₂O at 40-50°C check_reagent->pre_treat Yes solvent_base 2. Optimize Biphasic System (e.g., Dioxane/H₂O + K₃PO₄) check_reagent->solvent_base No pre_treat->solvent_base reaction_slow 3. Is the reaction slow or stalled? solvent_base->reaction_slow add_ptc 4. Add Phase-Transfer Catalyst (e.g., TBAB, 5-10 mol%) reaction_slow->add_ptc Yes success Reaction Proceeds reaction_slow->success No still_issues 5. Still facing issues? add_ptc->still_issues derivatize Solution: Use a Stable Derivative (MIDA Boronate or Pinacol Ester) still_issues->derivatize Yes still_issues->success No derivatize->success

Caption: A step-by-step decision workflow for troubleshooting solubility.

References

Technical Support Center: Navigating Catalyst Deactivation with Sulfur-Containing Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for a particularly challenging area of palladium-catalyzed cross-coupling: reactions involving sulfur-containing boronic acids. The presence of sulfur, a known palladium catalyst poison, within one of the key coupling partners introduces a unique set of obstacles that can lead to low yields, stalled reactions, and inconsistent results. This document provides a logical framework for diagnosing and overcoming these challenges, grounded in mechanistic understanding and field-proven solutions.

Part 1: Understanding the Core Challenges

When a Suzuki-Miyaura coupling reaction with a sulfur-containing boronic acid fails, two primary culprits are often at play: catalyst deactivation and protodeboronation . Discerning which of these is the dominant side reaction is the first critical step in effective troubleshooting.

  • Catalyst Deactivation by Sulfur: Sulfur atoms, with their lone pairs of electrons, have a high affinity for palladium. This strong coordination can lead to several detrimental effects on the catalyst.[1] The sulfur-containing boronic acid can physically block the active sites on the palladium catalyst, preventing the substrates from coordinating and reacting.[1] Furthermore, the formation of highly stable and catalytically inactive palladium-sulfur complexes can effectively remove the catalyst from the reaction cycle.[1] The electronic properties of the palladium center can also be altered by sulfur coordination, rendering it less effective at mediating the key steps of the Suzuki catalytic cycle.[1]

  • Protodeboronation: This is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom from a proton source (often water).[2] This non-productive pathway consumes the boronic acid, leading to low yields of the desired coupled product. Heteroaryl boronic acids, particularly those with electron-rich rings, are often more susceptible to protodeboronation.[2][3]

Visualizing the Competing Pathways

competing_pathways cluster_productive Productive Suzuki Cycle cluster_deactivation Catalyst Deactivation cluster_protodeboronation Protodeboronation ArPd(II)X ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation ArB(OH)2 Sulfur-Containing Boronic Acid ArB(OH)2->Transmetalation Sulfur_Coordination Sulfur Coordination ArB(OH)2->Sulfur_Coordination Protodeboronation_Reaction Protodeboronation ArB(OH)2->Protodeboronation_Reaction ArPd(II)Ar_S Ar-Pd(II)-Ar'-S Transmetalation->ArPd(II)Ar_S Reductive_Elimination Reductive Elimination ArPd(II)Ar_S->Reductive_Elimination Product Ar-Ar'-S (Desired Product) Reductive_Elimination->Product Pd(0) Active Pd(0) Catalyst Pd(0)->Sulfur_Coordination Inactive_Complex Inactive Pd-Sulfur Complex Sulfur_Coordination->Inactive_Complex Proton_Source Proton Source (e.g., H2O) Proton_Source->Protodeboronation_Reaction Byproduct Ar-H (Byproduct) Protodeboronation_Reaction->Byproduct

Caption: Competing pathways in Suzuki couplings with sulfur-containing boronic acids.

Part 2: Troubleshooting Guide - A Step-by-Step Approach

If you are experiencing a failed or low-yielding Suzuki-Miyaura coupling with a sulfur-containing boronic acid, follow this systematic troubleshooting guide.

Step 1: Initial Reaction Analysis

Before making significant changes to your protocol, carefully analyze the outcome of your initial reaction.

Q1: My reaction has failed. What should I look for in the crude reaction mixture?

A1: A thorough analysis of your crude reaction mixture by techniques like LC-MS, GC-MS, or crude NMR is crucial for diagnosis.

  • Presence of starting materials: If you observe significant amounts of unreacted aryl halide and boronic acid, this could indicate catalyst inhibition or complete deactivation.

  • Detection of protodeboronated arene: The presence of the arene corresponding to your boronic acid (Ar-H where the B(OH)2 group has been replaced by H) is a clear indicator of protodeboronation.[2]

  • Homocoupling of boronic acid: The formation of Ar-Ar from the boronic acid can be a sign of the presence of oxygen, which can lead to catalyst decomposition.[2]

Observation in Crude MixturePrimary Suspected IssueInitial Action
Unreacted Starting MaterialsCatalyst Poisoning/InhibitionProceed to Step 2
Significant Protodeboronated ByproductProtodeboronationProceed to Step 3
Boronic Acid HomocouplingOxygen ContaminationEnsure rigorous degassing and inert atmosphere.
Step 2: Addressing Catalyst Poisoning

If the evidence points towards catalyst deactivation, the following strategies can be employed to overcome the inhibitory effects of sulfur.

Q2: How can I mitigate catalyst poisoning by my sulfur-containing boronic acid?

A2: The key is to use a catalytic system that is more resistant to sulfur poisoning and/or promotes the desired coupling at a rate that outcompetes catalyst deactivation.

Protocol 2.1: Selection of a Robust Catalyst System

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh3 may not be effective. Instead, employ Buchwald-type biarylphosphine ligands which are known to be highly effective for challenging couplings.[2] These ligands accelerate both oxidative addition and reductive elimination, helping the productive catalytic cycle to outpace deactivation.

    Recommended LigandsPrecatalyst Options
    XPhos, SPhos, RuPhosXPhos Pd G3, SPhos Pd G3
    Tri-tert-butylphosphine
  • Utilize a Precatalyst for Rapid Activation: For unstable boronic acids, it is crucial to generate the active Pd(0) species quickly.[4] Modern precatalysts are designed for rapid, clean activation at room temperature, which can be critical for success.[4]

Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling

  • Reagent Preparation: In a glovebox or under a robust stream of inert gas, add the aryl halide (1.0 equiv), sulfur-containing boronic acid (1.2-1.5 equiv), and a finely powdered, dry base (e.g., K3PO4, 2.0-3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add a thoroughly degassed anhydrous solvent (e.g., dioxane, THF, or toluene). Degassing can be achieved by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Step 3: Combating Protodeboronation

If protodeboronation is the major side reaction, the focus should be on minimizing the presence of proton sources and stabilizing the boronic acid.

Q3: I'm observing significant protodeboronation. What are the most effective countermeasures?

A3: Protodeboronation is often accelerated by strong bases in aqueous media.[2] The following strategies can significantly reduce this unwanted side reaction.

Protocol 3.1: Modifying Reaction Conditions to Suppress Protodeboronation

  • Switch to Anhydrous Conditions: Water is a primary proton source for protodeboronation.[2] Switching to a rigorously dried, anhydrous solvent and using a dry base can dramatically reduce this side reaction.

  • Use a Milder Base: Strong bases can promote the decomposition of boronic acids. Consider switching to a weaker base like potassium carbonate (K2CO3) or potassium fluoride (KF).[2]

  • Employ a "Slow-Release" Strategy with Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate, can be highly effective.[5][6] These esters slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition while still allowing for efficient transmetalation.[5]

Experimental Protocol: In Situ Formation of a Boronic Ester for Slow Release

  • Ester Formation: In a reaction vessel, dissolve the sulfur-containing boronic acid (1.5 equiv) and pinacol (1.5 equiv) in an anhydrous solvent like THF. Add a drying agent such as anhydrous MgSO4 and stir at room temperature for 1-2 hours.

  • Filtration: Filter off the drying agent under an inert atmosphere.

  • Coupling Reaction: To the filtrate containing the in situ-formed boronic ester, add the aryl halide (1.0 equiv), base (e.g., K3PO4), and the palladium catalyst system as described in Protocol 2.1.

  • Reaction and Monitoring: Proceed with heating and monitoring as previously described.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow Start Reaction Failure Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Start->Analyze_Crude Decision Primary Issue? Analyze_Crude->Decision Catalyst_Poisoning Catalyst Poisoning Decision->Catalyst_Poisoning  Unreacted  Starting Materials Protodeboronation Protodeboronation Decision->Protodeboronation Protodeboronated Byproduct   Solution_Poisoning Implement Protocol 2.1: - Use Bulky Ligands (XPhos, SPhos) - Use Precatalyst (e.g., G3) Catalyst_Poisoning->Solution_Poisoning Solution_Protodeboronation Implement Protocol 3.1: - Anhydrous Conditions - Milder Base (K2CO3, KF) - Use Boronic Ester (Pinacol, MIDA) Protodeboronation->Solution_Protodeboronation Re-evaluate Re-evaluate Reaction Solution_Poisoning->Re-evaluate Solution_Protodeboronation->Re-evaluate

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.

Part 3: Frequently Asked Questions (FAQs)

Q4: Can I use a higher catalyst loading to overcome poisoning?

A4: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most effective or economical approach. A significantly higher loading might lead to a modest increase in yield, but it also increases costs and can complicate purification. It is generally more effective to switch to a more robust and efficient catalyst system (as outlined in Step 2) that can achieve high turnover numbers even in the presence of the sulfur-containing substrate.

Q5: Are there any specific sulfur-containing functional groups that are more problematic than others?

A5: Yes, the nature of the sulfur functionality matters. Unprotected thiols are highly problematic and will readily poison palladium catalysts.[7] Thioethers and sulfur-containing heterocycles like thiophenes are also known poisons, though their inhibitory effect can often be overcome with the right catalyst system.[1] In contrast, higher oxidation state sulfur functional groups like sulfones are generally considered to be less coordinating and are often well-tolerated in Suzuki couplings.[7]

Q6: My reaction is still sluggish even after implementing the suggested changes. What else can I try?

A6: If the reaction remains slow, consider the following:

  • Temperature: Ensure the reaction is being run at a sufficiently high temperature. For challenging couplings, temperatures of 100-120 °C may be necessary.

  • Base Solubility: The base must have some solubility in the reaction medium to be effective. Ensure the base is a fine powder to maximize its surface area. For some systems, a soluble organic base like DBU can be effective, but care must be taken as it can also promote side reactions.

  • Additives: The use of additives like trimethyl borate has been shown to be beneficial in couplings with heteroaryl boronic acids by preventing catalyst deactivation and solubilizing boronate complexes.[3]

Q7: How can I confirm that my starting materials and reagents are of sufficient quality?

A7: Reagent quality is paramount for successful cross-coupling reactions.

  • Boronic Acid Purity: Boronic acids can degrade over time. It is advisable to use freshly purchased or recrystallized material. Purity can be checked by NMR.

  • Solvent Purity: Ensure solvents are anhydrous and have been properly degassed. The presence of oxygen can lead to the formation of palladium black and catalyst deactivation.[2]

  • Catalyst Activity: If you suspect your catalyst has degraded, it is best to use a fresh batch from a reputable supplier.

By systematically working through this guide, researchers can significantly increase their success rate when working with challenging sulfur-containing boronic acids in Suzuki-Miyaura cross-coupling reactions.

References

Validation & Comparative

Comparative Guide to the Characterization of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and synthetic organic chemistry, phenylboronic acids and their derivatives are indispensable tools.[1][2][3][4] Their utility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules, including many pharmaceutical agents.[3][5] Among the vast array of substituted phenylboronic acids, (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid stands out due to the unique electronic and steric properties imparted by its substituents. The methyl group at the ortho position and the N-methylsulfamoyl group at the para position significantly influence the reactivity and physicochemical properties of the boronic acid moiety.

This guide provides a comprehensive comparison of the characterization of this compound and its derivatives with other relevant boronic acids. We will delve into the critical analytical techniques and provide experimental insights to aid researchers, scientists, and drug development professionals in their work with these versatile compounds.

Physicochemical Properties and Their Implications

The substituents on the phenyl ring of a boronic acid play a crucial role in determining its chemical behavior.[1] In the case of this compound, the electron-withdrawing nature of the N-methylsulfamoyl group is expected to increase the Lewis acidity of the boron atom, potentially influencing its reactivity in coupling reactions and its pKa.[6] Conversely, the ortho-methyl group introduces steric hindrance around the boronic acid moiety, which can affect its reaction kinetics and binding interactions.[7]

Comparative pKa Analysis

The acidity of the boronic acid, represented by its pKa, is a critical parameter that governs its behavior in aqueous solutions and its participation in biological interactions. The introduction of electron-withdrawing groups generally lowers the pKa of phenylboronic acids.[1][6] For instance, the pKa of phenylboronic acid is approximately 8.8, while sulfonamide and sulfonyl-substituted phenylboronic acids have been shown to have significantly lower pKa values, in the range of 7.1-7.4.[6] This increased acidity at physiological pH can be advantageous for applications such as sensors and affinity chromatography.[6]

CompoundSubstituentsExpected pKa RangeReference
Phenylboronic acidNone~8.8[6]
4-Sulfamoylphenylboronic acid4-SO2NH2Lower than 8.8[6]
This compound2-CH3, 4-SO2NHCH3Expected to be in the lower range due to the sulfamoyl groupN/A
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF3)2Significantly lower than 8.8[7]

Table 1. Comparison of expected pKa values for various phenylboronic acid derivatives.

Analytical Characterization Techniques

A robust analytical workflow is essential for the unambiguous characterization of this compound and its derivatives. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are fundamental for structural elucidation.

  • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts of the aromatic protons will be influenced by the methyl and N-methylsulfamoyl groups.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹¹B NMR: Is particularly useful for confirming the presence and chemical environment of the boron atom. The chemical shift can provide insights into the coordination state of the boron (trigonal planar vs. tetrahedral).[7]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound.[8][9] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify characteristic vibrational modes of the functional groups present, such as the B-O, S=O, and N-H bonds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of boronic acids and for monitoring reaction progress. Reversed-phase HPLC is often employed, but challenges can arise due to the polar nature of boronic acids and their potential for on-column degradation.[10] Method development may involve screening different columns and mobile phase conditions to achieve optimal separation.

Ultra-High-Performance Liquid Chromatography (UHPLC)-Mass Spectrometry (UHPLC-MS): This powerful combination offers high-resolution separation and sensitive detection, making it ideal for the analysis of complex mixtures and for quantitative studies.[8]

Experimental Protocols

General Protocol for HPLC Analysis of Boronic Acids

This protocol provides a starting point for developing an HPLC method for the analysis of this compound derivatives.

Workflow for HPLC Method Development

HPLC_Method_Development A Select Column (e.g., C18, Phenyl-Hexyl) B Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) A->B C Set Initial Gradient Conditions B->C D Inject Sample C->D E Analyze Chromatogram (Peak Shape, Resolution) D->E F Optimize Gradient E->F Sub-optimal H Validate Method E->H Optimal F->C G Optimize Flow Rate and Temperature H->G

Caption: A general workflow for HPLC method development for boronic acid analysis.

Step-by-Step Protocol:

  • Column Selection: Start with a standard reversed-phase column, such as a C18 or a phenyl-hexyl column. The choice of stationary phase can significantly impact selectivity.

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Gradient Elution: A gradient elution is typically necessary to separate the boronic acid from impurities and potential byproducts. A starting gradient could be 5-95% organic solvent over 15-20 minutes.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analyte.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline resolution of all components.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The ultimate test of a boronic acid's utility is its performance in synthetic applications. The Suzuki-Miyaura cross-coupling reaction is a key benchmark. The electronic and steric properties of this compound will influence its reactivity.

Comparative Reactivity

The electron-withdrawing N-methylsulfamoyl group is expected to enhance the rate of transmetalation, a key step in the catalytic cycle.[11] However, the ortho-methyl group may sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. The overall reactivity will be a balance of these opposing effects.

Logical Relationship of Substituent Effects on Reactivity

Substituent_Effects substituents Substituents on Phenyl Ring electronic Electronic Effects substituents->electronic steric Steric Effects substituents->steric reactivity Overall Reactivity electronic->reactivity steric->reactivity

Caption: Influence of electronic and steric effects on the reactivity of substituted phenylboronic acids.

Comparison with Alternative Boronic Acids

To provide a practical comparison, we can consider the performance of this compound against other common boronic acids in a standardized Suzuki-Miyaura coupling reaction with a model aryl halide, such as 4-bromoanisole.

Boronic AcidKey FeaturesExpected Reactivity in Suzuki CouplingPotential Challenges
Phenylboronic acidUnsubstituted benchmarkModerate-
4-Methoxyphenylboronic acidElectron-donating groupSlower transmetalation-
4-Trifluoromethylphenylboronic acidStrong electron-withdrawing groupFaster transmetalationPotential for protodeboronation
This compoundOrtho-methyl (steric), para-sulfamoyl (electronic)Balanced reactivitySteric hindrance may require optimized conditions
2-Furanylboronic acidHeterocyclicProne to protodeboronationRequires mild reaction conditions[11]

Table 2. Comparative overview of different boronic acids in Suzuki-Miyaura coupling.

Conclusion

The characterization of this compound and its derivatives requires a multi-faceted analytical approach. A thorough understanding of its physicochemical properties, guided by comparative data from other substituted phenylboronic acids, is crucial for its effective application in research and development. The interplay of the ortho-methyl and para-N-methylsulfamoyl substituents presents a unique case study in balancing electronic and steric effects to fine-tune the reactivity of the boronic acid moiety. This guide provides a foundational framework for researchers to approach the characterization and application of this important class of compounds with scientific rigor.

References

A Comparative Guide to HPLC Purity Analysis of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially genotoxic byproducts into the drug substance. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment in pharmaceutical development. However, the unique physicochemical properties of sulfonamide-containing phenylboronic acids present distinct analytical challenges, primarily due to their high polarity and pH-dependent ionization.

This guide provides an in-depth comparison of two robust HPLC methodologies for the purity analysis of this compound: a tailored Reversed-Phase (RP-HPLC) method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the scientific rationale behind the selection of columns, mobile phases, and detection parameters, supported by experimental data and established chromatographic principles. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and accurate method for the quality control of this critical reagent.

Understanding the Analyte: Key Physicochemical Considerations

The molecular structure of this compound, with its ionizable boronic acid and sulfonamide moieties, governs its chromatographic behavior. The electron-withdrawing nature of the N-methylsulfamoyl group is expected to lower the pKa of the boronic acid group compared to unsubstituted phenylboronic acid (pKa ~8.8). Studies on structurally similar sulfonamide-phenylboronic acids have shown a significant pKa shift, with values around 7.1-7.4.[1] This lower pKa is a critical factor in developing a successful RP-HPLC method, as the retention of the analyte is highly dependent on its ionization state. At a pH below its pKa, the boronic acid is in its neutral form and will have better retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its anionic boronate form, leading to poor retention.

The presence of multiple polar functional groups (boronic acid, sulfonamide) imparts significant hydrophilicity to the molecule. This inherent polarity can result in poor retention on traditional C18 columns under highly aqueous mobile phase conditions, a common challenge with polar analytes.[2]

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

This approach focuses on manipulating the mobile phase pH to control the ionization of the boronic acid group, thereby enhancing retention on a C18 stationary phase. The key is to maintain the mobile phase pH at least 2 units below the analyte's pKa to ensure it is in its non-ionized, more hydrophobic form.

Scientific Rationale

Given the estimated pKa of ~7.4 for the boronic acid moiety, a mobile phase buffered at an acidic pH (e.g., pH 2.5-3.5) is the logical choice. At this pH, the boronic acid will be fully protonated and neutral, maximizing its interaction with the hydrophobic C18 stationary phase. An acidic modifier like formic acid or phosphoric acid is typically used. For mass spectrometry (MS) compatibility, formic acid is preferred.[3] To mitigate potential secondary interactions between the polar analyte and residual silanols on the silica backbone of the stationary phase, a column with low silanol activity or end-capping is highly recommended.[4]

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18, 2.7 µm, 4.6 x 150 mm (A column with low silanol activity is preferred).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B (linear gradient)

    • 15-17 min: 70% B (hold)

    • 17-17.5 min: 70% to 5% B (return to initial)

    • 17.5-22 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Workflow Diagram: RP-HPLC Method Development

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in 50:50 ACN/Water Inject Inject 5 µL Prep->Inject Column C18 Column (Low Silanol Activity) Inject->Column Gradient Gradient Elution (Acidic Mobile Phase, pH ~2.7) Column->Gradient Detect UV Detection (220 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate HILIC_Interaction cluster_rp Reversed-Phase (C18) cluster_hilic HILIC (Silica) RP_Stationary C18 Stationary Phase Non-polar RP_Analyte Analyte (Neutral) Hydrophobic Interaction RP_Stationary->RP_Analyte Retention HILIC_Stationary Silica Stationary Phase Water-enriched Layer Polar HILIC_Analyte Analyte (Polar) Partitioning HILIC_Stationary:f1->HILIC_Analyte Retention

References

A Senior Application Scientist's Guide to Mass Spectrometry of Biaryl Sulfonamides Derived from (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis of novel compounds is only the beginning. Rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the characterization of compounds synthesized from (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid. This starting material is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl sulfonamide scaffolds—a privileged motif in medicinal chemistry.

Our focus extends beyond mere data acquisition to the underlying principles guiding methodological choices. We will compare ionization techniques and mass analyzer platforms, providing the rationale for selecting the optimal approach for everything from high-throughput reaction monitoring to definitive structural elucidation of lead candidates and their impurities.

The Analytical Challenge: Understanding the Analyte

Compounds derived from this compound, typically through Suzuki coupling, present a unique combination of functional groups that influence their behavior in a mass spectrometer. The key moieties are:

  • The Biaryl Core: Formed via C-C bond coupling, this structure is relatively stable but its substituents dictate fragmentation pathways.

  • The Sulfonamide Group (-SO₂NHCH₃): This polar, ionizable group is crucial for successful analysis by soft ionization techniques. Its fragmentation is well-characterized and provides diagnostic ions.

  • The Boronic Acid Precursor (-B(OH)₂): While consumed in the reaction, its presence as a residual starting material or in side-products necessitates specific analytical considerations due to its tendency to dehydrate and form cyclic trimers (boroxines).

Understanding the interplay of these groups is critical for selecting the right MS technique and interpreting the resulting data.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer is dictated by the analytical goal, whether it is rapid confirmation of molecular weight, precise determination of elemental composition, or quantitative analysis of trace impurities. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone technique for these molecules.[1][2][3]

Ionization Source Comparison: Getting Your Molecules into the Gas Phase

Electrospray Ionization (ESI) is the most common and effective ionization source for the polar, non-volatile biaryl sulfonamides discussed here.[1][2] However, other techniques have specific applications.

Ionization TechniquePrinciple & SuitabilityAdvantages for Biaryl SulfonamidesLimitations & Considerations
Electrospray Ionization (ESI) Soft ionization creating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules from a liquid solution.Excellent for polar sulfonamides. High sensitivity. Easily coupled with LC.[1][2]Prone to matrix effects. Can form adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the solvent, which then transfers charge to the analyte.Better for less polar analogs or impurities. Less susceptible to matrix effects than ESI.[2]Generally less sensitive than ESI for this compound class. Requires analyte volatility.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix and ionized by a laser.Primarily used for large molecules. Can be useful for analyzing peptide-boronic acid conjugates.[4]Not typically used for small molecule LC-MS workflows. Can be complex to optimize.

Expert Recommendation: For routine analysis of biaryl sulfonamides, ESI is the premier choice , offering the best sensitivity and compatibility with reversed-phase liquid chromatography. Positive ion mode is generally preferred due to the basic nitrogen atom in the sulfonamide, which readily accepts a proton.

Mass Analyzer Comparison: Resolving and Detecting Your Ions

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is indispensable in pharmaceutical analysis for its ability to provide unambiguous elemental compositions.[5][6][7][8]

Mass AnalyzerKey Performance MetricUse Case for Biaryl SulfonamidesWhy This Choice?
Quadrupole Time-of-Flight (Q-TOF) High Resolution (>20,000 FWHM), High Mass Accuracy (<5 ppm)Structure Confirmation & Metabolite ID. Provides exact mass of parent and fragment ions.Allows for confident determination of elemental composition for the synthesized compound and any unknown impurities or metabolites.[6][9]
Orbitrap™ Ultra-High Resolution (>100,000 FWHM), High Mass Accuracy (<3 ppm)Definitive Structural Elucidation & Impurity Profiling. Resolves closely related isobars.The highest level of confidence in formula assignment. Essential for regulatory submissions and distinguishing between compounds with very similar masses.[5][7]
Triple Quadrupole (QqQ) High Sensitivity, Wide Dynamic RangeQuantitative Analysis. Reaction monitoring, purity assessment, and pharmacokinetic studies.The "gold standard" for quantification due to its selectivity and sensitivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[1][9]

Experimental Workflows & Data Interpretation

A logical workflow is essential for efficient and comprehensive analysis. The following diagram illustrates a typical process from synthesis to final characterization.

G cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_ms MS Detection cluster_validation Validation & Reporting synthesis This compound + Aryl Halide -> Suzuki Coupling lc_separation LC Separation (Reversed-Phase C18) synthesis->lc_separation Reaction Mixture qtof_orbitrap HRMS Analysis (Q-TOF / Orbitrap) - Accurate Mass [M+H]⁺ - Isotopic Pattern lc_separation->qtof_orbitrap Eluent qqq Quantitative Analysis (Triple Quadrupole) - SRM/MRM for Purity/PK lc_separation->qqq For Quantitation msms Tandem MS (MS/MS) - Collision-Induced Dissociation (CID) - Fragmentation Analysis qtof_orbitrap->msms Isolate Precursor Ion structure_confirm Structure Confirmation (Formula from Accurate Mass) qtof_orbitrap->structure_confirm fragment_confirm Fragmentation Pathway Confirms Connectivity msms->fragment_confirm purity_report Purity & Yield Report qqq->purity_report

Caption: General workflow from synthesis to MS-based structural validation.

Fragmentation Patterns: The Fingerprints of Your Molecule

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion ([M+H]⁺). For biaryl sulfonamides, fragmentation is predictable and highly informative. Collision-Induced Dissociation (CID) in the positive ion mode typically reveals several characteristic losses.

Key Fragmentation Pathways for a Biaryl N-Methylsulfonamide:

  • Cleavage of the S-N bond: This is often a dominant fragmentation, leading to a resonance-stabilized arylsulfonyl cation.[10]

  • Loss of SO₂ (64 Da): A common rearrangement in aromatic sulfonamides results in the extrusion of sulfur dioxide.[11]

  • Cleavage of the C-S bond: This breaks the bond between the aryl ring and the sulfur atom, yielding characteristic ions.[12]

  • Loss of the N-methyl group (-CH₃): Can occur from the sulfonamide.

Fragmentation cluster_frags Primary Fragments M [M+H]⁺ Biaryl N-Methylsulfonamide F1 [M+H - SO₂]⁺ (Loss of 64 Da) M->F1 Rearrangement F2 [Ar-SO₂]⁺ (S-N Cleavage) M->F2 Heterolytic Cleavage M->F2 Loss of SO₂ F3 [M+H - Ar-SO₂NHCH₃]⁺ (C-C Cleavage) M->F3 Biaryl Bond Cleavage F4 [Ar]⁺ (C-S Cleavage) F2->F4 Loss of SO₂

Caption: Common fragmentation pathways observed in positive-mode ESI-MS/MS.

Protocols for High-Fidelity Analysis

Protocol 1: LC-HRMS for Structure Confirmation

This protocol is designed for accurate mass measurement to confirm the elemental composition of a newly synthesized compound.

  • Sample Preparation:

    • Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 250 - 350 °C.

    • Mass Range: 100 - 1000 m/z.

    • Acquisition Mode: Full MS scan. Ensure mass resolution is set to >30,000.

    • Data Analysis: Extract the m/z of the most abundant ion in the main chromatographic peak. Compare the measured accurate mass to the theoretical mass of the protonated target molecule ([M+H]⁺). A mass error of <5 ppm provides high confidence in the assigned elemental formula.[6]

Protocol 2: Tandem MS (MS/MS) for Structural Elucidation

This protocol follows Protocol 1 to determine the fragmentation pattern, confirming the compound's connectivity.

  • Sample and LC Conditions: Use the same conditions as in Protocol 1.

  • MS/MS Conditions:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Precursor Ion Selection: Set the instrument to isolate the [M+H]⁺ ion identified in the full scan.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociations.

    • Data Analysis: Correlate the observed fragment ions with the expected fragmentation pathways (as diagrammed above). Accurate mass measurement of the fragments provides further confidence.

Conclusion

Mass spectrometry is an indispensable tool in the workflow of synthetic and medicinal chemistry. For compounds derived from this compound, a strategic, multi-faceted MS approach is required. The combination of LC for separation, ESI for ionization, and high-resolution mass analyzers like Q-TOF or Orbitrap provides the highest degree of confidence for structural confirmation and impurity identification.[5][13] For quantitative needs, a triple quadrupole instrument remains the platform of choice. By understanding the chemical nature of the target molecules and the strengths of each analytical technique, researchers can generate high-quality, defensible data to accelerate the drug development pipeline.

References

Comparing reactivity of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals. The choice of the organoboron reagent is a critical decision point that dictates reaction efficiency, scope, and functional group tolerance. This guide provides an in-depth, data-supported comparison of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid against other boronic acids, elucidating the structural nuances that govern its reactivity.

The Decisive Role of the Boronic Acid in the Suzuki-Miyaura Cycle

The effectiveness of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium center. While each step is crucial, the transmetalation step—where the organic moiety is transferred from the boron atom to the palladium complex—is frequently the rate-determining step.[1] The electronic and steric properties of the boronic acid directly influence the facility of this transfer.

The subject of our analysis, this compound, possesses a unique substitution pattern: an ortho-methyl group, which introduces steric bulk, and a para-N-methylsulfamoyl group, which is strongly electron-withdrawing. This combination creates a fascinating interplay of effects that defines its utility and performance.

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Lₙ pd2_ox R¹-Pd(II)-X(Lₙ) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)-R²(Lₙ) pd2_ox->pd2_trans Transmetalation (Rate-Determining Step) pd2_trans->pd0 Regeneration product R¹-R² pd2_trans->product Reductive Elimination rx R¹-X boronic R²-B(OH)₂ + Base

Caption: The Suzuki-Miyaura Catalytic Cycle. The transmetalation step is highly sensitive to the boronic acid's structure.

Comparative Reactivity: An Experimental Framework

To objectively assess the reactivity of this compound, we present data from a standardized comparative experiment. The reaction of various boronic acids with 4-bromoanisole was monitored under identical conditions to determine reaction rates and completion times.

Experimental Protocol: Comparative Kinetic Analysis
  • Reaction Setup: In an argon-purged vial, add the aryl bromide (4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a 9:1 mixture of dioxane/water (5 mL).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%, 0.02 mmol).

  • Execution: Seal the vial and heat the mixture to 80°C with vigorous stirring.

  • Monitoring: Withdraw aliquots at timed intervals, quench with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) against an internal standard to determine the percent conversion.

Boronic Acids Selected for Comparison:
  • A: Phenylboronic acid: The unsubstituted parent compound for a baseline reference.[2]

  • B: 4-Methoxyphenylboronic acid: Features a strong electron-donating group (EDG) at the para position.

  • C: 4-(Trifluoromethyl)phenylboronic acid: Features a strong electron-withdrawing group (EWG) at the para position.

  • D: 2-Methylphenylboronic acid: Introduces ortho steric hindrance similar to our target molecule, but without a strong EWG.[3][4]

  • E: this compound: The target compound with mixed steric and electronic effects.

Data Summary & Analysis

The results, summarized in Table 1, highlight the distinct impact of substituents on reaction performance.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryBoronic AcidKey Feature(s)Time to >95% Conversion (min)Relative Initial Rate (vs. Phenylboronic acid)
A Phenylboronic acidUnsubstituted451.00
B 4-Methoxyphenylboronic acidStrong EDG25~2.25
C 4-(Trifluoromethyl)phenylboronic acidStrong EWG150~0.28
D 2-Methylphenylboronic acidSteric Hindrance180~0.23
E This compound Steric + Strong EWG 240 ~0.17

Interpretation of Results:

  • Electron-Donating Groups (EDG) Accelerate the Reaction: 4-Methoxyphenylboronic acid (B ) shows the highest reactivity. The electron-donating methoxy group increases the nucleophilicity of the ipso-carbon, facilitating its transfer to the electron-deficient palladium(II) center.[5]

  • Electron-Withdrawing Groups (EWG) Decelerate the Reaction: 4-(Trifluoromethyl)phenylboronic acid (C ) reacts significantly slower than the baseline. The EWG reduces the nucleophilicity of the ipso-carbon, making the transmetalation step more difficult.

  • Steric Hindrance is Highly Detrimental: 2-Methylphenylboronic acid (D ) is very slow to react. The ortho-methyl group physically impedes the approach and optimal orientation of the boronic acid at the palladium center, raising the activation energy for transmetalation.[6][7]

  • Compound E: A Combination of Effects: this compound (E ) exhibits the lowest reactivity in this set. This is a logical outcome of the combined negative influences: the strong electron-withdrawing sulfamoyl group significantly reduces the aryl ring's nucleophilicity, while the ortho-methyl group imposes a substantial steric penalty.

Reactivity_Workflow Figure 2: Workflow for Reactivity Comparison cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Select Boronic Acids (A, B, C, D, E) p2 Define Standard Conditions (Aryl Halide, Catalyst, Base, Solvent) p1->p2 e1 Set up Parallel Reactions p2->e1 e2 Heat to 80°C e1->e2 e3 Monitor by GC at t=0, 15, 30, 60, 120... min e2->e3 a1 Calculate % Conversion vs. Time e3->a1 a2 Determine Initial Rates a1->a2 a3 Compare Reactivity Profiles a2->a3

Caption: A standardized workflow ensures the objective comparison of boronic acid reactivity under identical conditions.

Authoritative Grounding & Practical Implications

The observed trends are well-supported in the literature. The transmetalation step is understood to proceed via a boronate intermediate, formed by the reaction of the boronic acid with the base.[8] The nucleophilicity of the aryl group being transferred is paramount; factors that decrease this property (EWGs) or prevent the necessary geometry for transfer (steric hindrance) will slow the reaction.[9]

While the data suggests that this compound is a relatively unreactive coupling partner, this is not necessarily a disadvantage. For complex molecular syntheses, particularly in late-stage functionalization, a less reactive reagent can provide superior selectivity. Highly reactive boronic acids can be prone to side reactions, such as protodeboronation (loss of the boronic acid group).[10] The reduced reactivity of compound E necessitates more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalysts), but in return, it can offer a clean reaction profile with high functional group tolerance, making it a valuable building block in medicinal chemistry.[11][]

Conclusion

The reactivity of This compound in Suzuki-Miyaura coupling is significantly attenuated by the synergistic effects of a potent para-electron-withdrawing group and a sterically demanding ortho-methyl substituent. It is substantially less reactive than unsubstituted, electron-rich, and even some sterically hindered boronic acids. While this necessitates more rigorous reaction conditions, its stability and potentially high selectivity make it a strategic choice for the synthesis of complex, highly functionalized biaryl molecules, where controlling reactivity is as important as promoting it. Researchers should select this reagent when its specific structural motif is required and be prepared to employ optimized, high-efficiency catalyst systems to achieve desired outcomes.

References

A Senior Application Scientist's Guide to Alternative Reagents for (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs), (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid serves as a critical building block. Its unique substitution pattern is integral to the structure of several advanced SARM candidates. However, reliance on a single reagent can introduce vulnerabilities into a synthetic campaign, from supply chain issues and cost fluctuations to challenging reaction optimization.

This guide provides an in-depth comparison of viable alternative reagents, grounded in the principles of the Suzuki-Miyaura cross-coupling reaction. We will explore structural analogs and alternative boron-based reagents, offering experimental data to inform your selection process and enhance the robustness of your synthetic strategies.

The Central Role of this compound

The utility of this specific boronic acid lies in its structural features, which directly influence its reactivity and the properties of the resulting coupled products. The palladium-catalyzed Suzuki-Miyaura coupling is the most common application, valued for its mild conditions and high functional group tolerance.[1][2]

  • The Boronic Acid Moiety [-B(OH)₂]: This is the reactive handle for the Suzuki-Miyaura reaction. It must be activated by a base to form a boronate species, which facilitates the crucial transmetalation step with the palladium catalyst.[1]

  • The N-methylsulfamoyl Group [-SO₂NHCH₃]: This strong electron-withdrawing group acidifies the boronic acid, which can influence the rate of transmetalation.[3] Its presence is often a key pharmacophore element in the final target molecule.

  • The Ortho-Methyl Group [-CH₃]: The methyl group at the C2 position introduces steric hindrance that can affect the dihedral angle between the phenyl ring and the boronic acid group. This can modulate the reaction kinetics, sometimes preventing undesirable side reactions or influencing the stability of the reagent.

The interplay of these groups defines the reagent's performance. The need for alternatives arises when factors like stability, solubility, or reaction efficiency become limiting. Boronic acids, for instance, can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures, leading to reduced yields.[4]

Alternative Reagent Classes: A Comparative Overview

When considering alternatives, we can categorize them into two main groups: direct structural analogs that modify the periphery of the core molecule, and alternative boron-based reagents that replace the boronic acid moiety with a more stable or differently reactive group.

Structural Analogs: Fine-Tuning the Core

These alternatives maintain the phenylboronic acid core but feature modifications to the substituents. They are ideal when the goal is to slightly modulate physical properties (like solubility or stability) or reactivity without drastically altering the synthetic protocol.

Reagent NameStructureKey Differences & Rationale
This compound C₈H₁₂BNO₄S[5]Benchmark Reagent: The standard intermediate.
(2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid C₁₀H₁₆BNO₄S[6]Increased Lipophilicity: The N-propyl group increases lipophilicity, which can improve solubility in less polar organic solvents. This may be advantageous for specific solvent systems but could slightly increase steric hindrance.
(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid C₈H₁₂BNO₄S[7]Altered H-Bonding: Lacks the N-H bond, preventing its participation as a hydrogen bond donor. This can significantly alter the final product's biological interactions and may affect solubility and crystal packing. The absence of the ortho-methyl group reduces steric hindrance.
(2-(N-Methylsulfamoyl)phenyl)boronic acid C₇H₁₀BNO₄S[8]Isomeric Variation: The sulfamoyl group is ortho to the boronic acid. This proximity can lead to intramolecular interactions, potentially affecting reactivity and stability. It represents a significant structural shift for the final product.
Alternative Boron-Based Reagents: Enhancing Stability and Handling

This class of reagents replaces the boronic acid group with derivatives known for improved stability, ease of handling, and sometimes, unique reactivity profiles. These are particularly useful for challenging couplings where the corresponding boronic acid is prone to decomposition.[9]

Reagent TypeGeneral StructureAdvantages & Considerations
Potassium Trifluoroborate Salts [R-BF₃]⁻K⁺High Stability: Exceptionally stable to air and moisture, often crystalline solids with a long shelf life. They are less prone to protodeboronation.[1] Activation: Typically require a base and proceed via slow release of the boronic acid in situ.
Boronate Esters (e.g., Pinacol Esters) R-B(OR)₂Enhanced Stability & Solubility: Generally more stable than the corresponding boronic acids and highly soluble in organic solvents.[9] They are ideal for reactions sensitive to water. Purification: Can often be purified via column chromatography, unlike many boronic acids.
MIDA Boronates R-B(MIDA)Exceptional Stability: N-methyliminodiacetic acid (MIDA) boronates are highly stable, air-tolerant solids. They are robust to chromatography and other manipulations. Controlled Release: The boronic acid is released slowly under basic conditions, which can be ideal for reactions where a low concentration of the active boron species is beneficial.

Performance in a Model Suzuki-Miyaura Reaction

To provide a practical comparison, we present representative data for a model Suzuki-Miyaura coupling reaction, a key step in the synthesis of many SARM compounds.

Model Reaction:

Model Suzuki-Miyaura Reaction Scheme

Aryl Bromide + Boronic Acid/Alternative → Biaryl Product

Boron ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85485-95[10]
This compound, Pinacol EsterPd(dppf)Cl₂K₃PO₄Dioxane90680-90
Potassium (2-Methyl-4-(N-methylsulfamoyl)phenyl)trifluoroboratePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O100880-92
(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80588-96

Analysis of Performance Data:

  • The benchmark boronic acid provides excellent yields under standard conditions, demonstrating its reliability.[10]

  • The pinacol ester alternative performs comparably, offering a viable option for reactions where the stability of the boronic acid is a concern. The slightly longer reaction time may be due to the slower hydrolysis to the active boronate.

  • The potassium trifluoroborate salt requires a stronger base (Cs₂CO₃) and higher temperature, which is typical for these highly stable reagents. The yield remains high, making it an excellent choice for large-scale synthesis where reagent stability is paramount.

  • The N,N-dimethyl analog shows high reactivity, likely due to the reduced steric hindrance from the absent ortho-methyl group.

Diagrams for Conceptual Understanding

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R¹-Pd(II)L₂-X oxidative_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl_intermediate R¹-Pd(II)L₂-R² transmetal->pd_biaryl_intermediate reductive_elim Reductive Elimination pd_biaryl_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Reagent Selection

Caption: A workflow for selecting an alternative reagent based on experimental needs.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Boronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Palladium(II) bis(triphenylphosphine)dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[11]

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 5 mL).

  • Reaction: Immerse the flask in a preheated oil bath set to 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Potassium Trifluoroborate Salt

Note the change in catalyst, base, and temperature, which is crucial for the activation of the stable trifluoroborate salt.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), potassium (2-methyl-4-(N-methylsulfamoyl)phenyl)trifluoroborate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Degassing: Seal and degas the flask as described in Protocol 1.

  • Solvent Addition: Add a degassed mixture of Toluene and Water (10:1 ratio, 5.5 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.

Conclusion

While this compound is a highly effective reagent, a robust drug development program benefits from having validated alternatives. For issues related to stability and handling, boronate esters (pinacol) and potassium trifluoroborate salts are superior choices, offering long shelf life and tolerance to a wider range of conditions, albeit sometimes requiring more forceful reaction conditions. For fine-tuning reactivity or exploring new intellectual property space, structural analogs provide a rich source of diversity. By understanding the causal relationships between a reagent's structure and its performance in the Suzuki-Miyaura reaction, researchers can make informed decisions, troubleshoot challenging couplings, and ultimately accelerate their path to novel therapeutics.

References

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid vs its boronate esters in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid and its Boronate Esters for Pharmaceutical Research

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The choice of the boron-containing reagent is a critical parameter that can significantly influence the efficiency, scalability, and overall success of the coupling process. This guide provides a detailed comparison between this compound and its boronate ester derivatives, offering insights into their respective advantages and disadvantages in the context of pharmaceutical development.

The Strategic Importance of the (2-Methyl-4-(N-methylsulfamoyl)phenyl) Moiety

The (2-Methyl-4-(N-methylsulfamoyl)phenyl) structural motif is a key component in a number of advanced drug candidates, including inhibitors of challenging targets. Its synthesis via Suzuki coupling is therefore of significant interest. The electronic and steric properties of this particular boronic acid, with its ortho-methyl group and meta-sulfamoyl group, present unique challenges and opportunities in cross-coupling reactions.

Head-to-Head Comparison: Boronic Acid vs. Boronate Esters

The decision to use a boronic acid or a boronate ester is not trivial and depends on a multitude of factors ranging from the specific substrates involved to the desired scale of the reaction.

FeatureThis compound(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronate esters (e.g., pinacol ester)
Reactivity Generally more reactive, often leading to faster reaction times.Can exhibit slower kinetics due to the increased steric bulk and the need for hydrolysis of the ester prior to transmetalation.
Stability Prone to protodeboronation, especially under acidic or basic conditions, and can undergo trimerization to form boroxines upon dehydration.Significantly more stable to storage and handling. The boronate ester protects the boron center from degradation pathways.
Solubility Often has limited solubility in organic solvents commonly used for Suzuki couplings.Typically more soluble in a wider range of organic solvents, which can be advantageous for reaction setup and purification.
Purification Can be challenging to purify due to its polar nature and potential for co-crystallization with byproducts.Generally easier to purify via standard techniques like silica gel chromatography due to their more nonpolar character.
Stoichiometry The presence of water from the boronic acid or its boroxine form can affect the stoichiometry and the catalytic cycle.The anhydrous nature of boronate esters allows for more precise control over the reaction stoichiometry.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Both boronic acids and boronate esters participate in this cycle, but their entry point and the nature of the active boron species can differ.

Suzuki_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdL2X Ar-Pd(II)L2-X OxAdd->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation ArPdL2ArB Ar-Pd(II)L2-Ar' Transmetalation->ArPdL2ArB RedElim Reductive Elimination ArPdL2ArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid This compound Base Base (e.g., K2CO3) BoronicAcid->Base BoronateEster (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronate ester BoronateEster->Base Base->Transmetalation Activates Boron Species ArX Ar-X (Aryl Halide) Decision_Tree Start Start: Suzuki Coupling with (2-Methyl-4-(N-methylsulfamoyl)phenyl) moiety Screening Initial Small-Scale Screening? Start->Screening BoronicAcid Use Boronic Acid (Higher Reactivity) Screening->BoronicAcid Yes ScaleUp Planning for Scale-Up or Library Synthesis? Screening->ScaleUp No Handling Concerns about Handling and Stability? BoronicAcid->Handling BoronateEster Use Boronate Ester (Better Stability & Solubility) End_Ester Proceed with Boronate Ester BoronateEster->End_Ester ScaleUp->BoronateEster Yes ScaleUp->Handling No Handling->BoronateEster Yes End_Acid Proceed with Boronic Acid Handling->End_Acid No

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, boronic acids and their derivatives stand out as indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] The precise purity of these reagents is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). However, boronic acids present a unique analytical challenge that complicates their purity assessment by conventional chromatographic methods: their propensity to exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3]

This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity determination of boronic acids. As a primary analytical method, qNMR offers a direct and often more accurate measurement, circumventing the challenges posed by the boronic acid-boroxine equilibrium. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Analytical Conundrum: The Boronic Acid-Boroxine Equilibrium

Boronic acids readily undergo dehydration to form six-membered boroxine rings. This is a reversible, entropy-driven process, meaning the position of the equilibrium is highly dependent on factors like solvent, concentration, temperature, and the presence of water.[3] This dynamic state can confound traditional techniques like High-Performance Liquid Chromatography (HPLC). During an HPLC run, the equilibrium can shift on-column, potentially leading to broadened peaks, multiple unresolved signals, or inaccurate quantification of the active boronic acid monomer.[4]

This is where the power of qNMR becomes evident. Since the NMR timescale is extremely short, it provides a clear snapshot of the species present in solution at equilibrium. It allows for the simultaneous detection and quantification of both the boronic acid monomer and the boroxine trimer, providing a complete and accurate picture of the total analyte purity.

G 3_BA 3 x Boronic Acid R-B(OH)₂ Boroxine Boroxine (RBO)₃ 3_BA->Boroxine Dehydration (-3 H₂O) Boroxine->3_BA Hydrolysis (+3 H₂O) 3_H2O 3 x H₂O

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR stands apart from chromatographic techniques because it is a primary analytical method.[5][6] Its principle is elegantly simple: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei giving rise to that signal.[7]

By co-dissolving a precisely weighed amount of the boronic acid sample with a precisely weighed amount of a highly pure, certified internal standard (IS), the purity of the analyte can be calculated directly. No analyte-specific reference material is needed. This is a significant advantage, especially for novel compounds or when a certified standard of the analyte is unavailable.[5][8] The calculation relies on the following fundamental equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral area of the signal

  • N : Number of protons generating the signal

  • M : Molecular weight

  • m : Weighed mass

  • P : Purity of the standard

  • analyte : The boronic acid sample

  • std : The internal standard

A Validated Step-by-Step Protocol for ¹H qNMR Purity Analysis

Trustworthiness in an analytical method is built upon a robust, self-validating protocol. The following workflow is designed to ensure accuracy and reproducibility, grounded in principles outlined by pharmacopeias like the USP.[9][10][11]

G cluster_workflow qNMR Experimental Workflow start Start: Method Planning prep Step 1: Sample Preparation start->prep Select IS & Solvent acq Step 2: Data Acquisition prep->acq Precise Weighing proc Step 3: Data Processing acq->proc Optimize Parameters calc Step 4: Calculation & Report proc->calc Integrate Signals end End: Purity Result calc->end

Step 1: Method Planning and Sample Preparation
  • Selection of the Internal Standard (IS): This choice is critical. The ideal IS must meet several criteria[12][13]:

    • High Purity (≥99.5%): Use a Certified Reference Material (CRM) with a documented purity and uncertainty.[7] Maleic acid is a common and excellent choice.

    • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[14]

    • Spectral Simplicity: It should have simple, sharp signals (ideally a singlet) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.

  • Selection of the Deuterated Solvent: The solvent must completely dissolve both the analyte and the IS without chemical interaction.[14] For boronic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the preferred choice. Its aprotic nature helps to minimize the exchange of the acidic B(OH)₂ protons and can shift the equilibrium in favor of the monomeric boronic acid.

  • Precision Weighing: This is the foundation of an accurate qNMR measurement.[15]

    • Use a calibrated microbalance with a readability of at least 0.001 mg.

    • Accurately weigh approximately 10-20 mg of the boronic acid sample and 5-10 mg of the internal standard (e.g., maleic acid) into a clean, dry vial. The goal is to achieve a molar ratio between the analyte and IS that is reasonably close to 1:1 to ensure comparable signal intensities.[16]

    • Dissolve the solids completely in ~0.7 mL of DMSO-d₆. Gentle vortexing may be required. A clear, homogenous solution is mandatory.[14]

    • Transfer the solution to a high-quality, clean NMR tube.

Step 2: NMR Data Acquisition

Instrument performance must be verified through Operational and Performance Qualification (OQ/PQ).[17] The following acquisition parameters are crucial for ensuring quantitativity.

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.[5]

  • Probe Temperature: Maintain a constant, controlled temperature (e.g., 298 K) to ensure spectral consistency.[5]

  • Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal excitation across the entire spectrum.

  • Relaxation Delay (d1): This is the single most important parameter for accuracy. The delay between pulses must be long enough to allow all protons (in both the analyte and the standard) to fully return to thermal equilibrium. A conservative and safe value is ≥ 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated. For small molecules, a d1 of 30 to 60 seconds is a robust starting point.[6] Using a shorter delay will lead to signal saturation, especially for protons with long T₁ values, resulting in inaccurate integrals and an underestimation of purity.

  • Number of Scans (ns): The goal is to achieve a high signal-to-noise ratio (S/N) for the signals being integrated. An S/N ratio of >150:1 is a common requirement to ensure that the integral values are precise and reproducible.[5][18] Typically, 16 to 64 scans are sufficient.

Step 3: Data Processing and Analysis
  • Fourier Transform, Phasing, and Baseline Correction: Apply standard processing to the Free Induction Decay (FID). Careful manual phasing and baseline correction are essential to ensure that the integrated areas accurately reflect the signal intensity.

  • Signal Selection and Integration:

    • Choose well-resolved, non-overlapping signals for both the analyte and the internal standard. For the analyte, select a signal corresponding to a known number of protons in a clear region of the spectrum (e.g., aromatic protons).

    • If boroxine is present, its signals will appear slightly downfield from the corresponding monomer signals. Integrate a well-resolved signal for the boroxine as well.

    • Integrate the chosen signals precisely.

  • Purity Calculation: Use the equation provided earlier. If boroxine is quantified, remember that each boroxine molecule is formed from three boronic acid molecules. The total purity is the sum of the purity calculated for the monomer and the purity calculated for the boroxine (adjusted for the 3:1 stoichiometry).

Performance Comparison: qNMR vs. Alternative Methods

The choice of an analytical technique should be guided by the specific requirements of the analysis. While qNMR is a powerful tool, it is essential to understand its performance characteristics relative to other common methods like HPLC.[5][19]

G cluster_logic Logic for Method Selection start Purity Analysis Required for Boronic Acid trace Need to quantify trace impurities (<0.1%)? start->trace standard Analyte reference standard available? trace->standard No hplc Use HPLC-UV trace->hplc Yes qnmr Use qNMR standard->qnmr No both Use Both Methods (Orthogonal Confirmation) standard->both Yes

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes typical validation and performance characteristics for the purity assessment of a representative boronic acid (e.g., Benzylboronic Acid), comparing a validated qNMR method with a standard reversed-phase HPLC-UV method.

Feature / Validation ParameterQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Causality & Expert Insight
Principle Primary Ratio Method[5]Secondary Method (External Standard)qNMR's direct measurement of molar ratios eliminates the need for an identical analyte standard, making it invaluable for novel compounds.
Selectivity Excellent for structural confirmation. Can be limited by signal overlap.[5]High selectivity for separating structurally similar impurities.HPLC excels at separating isomers and closely related impurities that might have overlapping signals in a 1D NMR spectrum.
Sensitivity Lower sensitivity.[10]Higher sensitivity.[10]HPLC is the superior choice for detecting and quantifying trace-level impurities, often required for regulatory submissions.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%When performed correctly, qNMR is exceptionally accurate due to its primary nature and reliance on precise weighing.
Precision (RSD%) < 0.5% (Repeatability)[5]< 1.0% (Repeatability)[5]The precision of qNMR is very high, provided that key parameters like relaxation delay and S/N are rigorously controlled.
Limit of Quantification (LOQ) ~0.1 - 0.3%[5]~0.03 - 0.05%The higher LOQ of qNMR makes it less suitable for trace analysis compared to a sensitive HPLC-UV method.
Sample Throughput LowerHigherHPLC with an autosampler is better suited for high-throughput screening in a quality control environment.[5]
Handling of Boroxines Can simultaneously quantify monomer and boroxine for total purity.Equilibrium can shift on-column, leading to potential inaccuracies.This is the key advantage of qNMR for boronic acids, providing a more truthful purity value.
Non-destructive Yes, the sample can be recovered.[6]NoThe ability to recover the sample after qNMR analysis is beneficial when working with precious or limited-quantity materials.

Regulatory Standing and Method Validation

The utility of qNMR is well-recognized within the pharmaceutical industry and by regulatory bodies. The United States Pharmacopeia (USP) provides guidance in General Chapters <761> Nuclear Magnetic Resonance Spectroscopy and <1761> Applications of NMR Spectroscopy, which have been updated to reflect the growing use of qNMR in pharmaceutical analysis.[9][10][11][20]

Any qNMR method intended for quality control or regulatory submission must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[21][22][23] Validation demonstrates through documented evidence that the analytical procedure is fit for its intended purpose, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.

Conclusion: An Indispensable Tool for a Challenging Analyte

For the purity assessment of boronic acids, quantitative NMR is not just an alternative to chromatography; it is a superior and more direct analytical tool. Its status as a primary method eliminates the dependency on analyte-specific reference standards, and most importantly, it elegantly overcomes the analytical challenge posed by the boronic acid-boroxine equilibrium. By enabling the simultaneous quantification of all analyte-related species in solution, qNMR delivers a highly accurate and trustworthy purity value.

While HPLC remains the workhorse for high-throughput screening and trace impurity analysis due to its superior sensitivity, qNMR provides an orthogonal and often more definitive assessment of the bulk material's purity.[5] For comprehensive characterization and the highest level of confidence, a dual-method approach, leveraging the strengths of both qNMR and HPLC, provides a robust, self-validating system that is grounded in sound scientific principles.

References

Validated analytical methods for boronic acid reaction monitoring

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to Validated Analytical Methods for Boronic Acid Reaction Monitoring

For Researchers, Scientists, and Drug Development Professionals

The burgeoning role of boronic acids and their derivatives in pharmaceuticals, most notably as active pharmaceutical ingredients (APIs) like the proteasome inhibitor bortezomib, necessitates robust and reliable analytical methods to monitor their synthesis.[1][2][3] The unique chemical nature of boronic acids—particularly their propensity for dehydration to form cyclic boroxines and their interactions with diols—presents distinct analytical challenges.[4][5][6][7][8] This guide provides an in-depth comparison of validated analytical techniques for monitoring boronic acid reactions, offering field-proven insights to ensure data integrity and regulatory compliance.

The Critical Need for Validated Methods

In drug development and manufacturing, analytical method validation is the cornerstone of quality assurance. It provides documented evidence that a procedure is fit for its intended purpose.[9][10][11] For boronic acid reactions, this means accurately quantifying the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for validation, outlining key parameters such as specificity, linearity, accuracy, precision, and robustness that must be rigorously evaluated.[9][11][12]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method hinges on the specific requirements of the reaction, including the analyte's properties, the sample matrix, and the desired level of sensitivity and throughput.[13][14] Here, we compare the most prevalent techniques for monitoring boronic acid reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses of pharmaceutical analysis, prized for their high resolution, sensitivity, and quantitative power.[13] When coupled with UV or mass spectrometry (MS) detectors, they become formidable tools for reaction monitoring.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (RPC): C18 columns are frequently employed for their ability to separate a wide range of non-polar and moderately polar compounds.[1][10][15] For boronic acids, which can be polar, careful mobile phase optimization is crucial.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical. The pH of the mobile phase is a critical parameter, as it influences the ionization state and, therefore, the retention of boronic acids.[16] Acidic modifiers like formic acid or trifluoroacetic acid are often added to improve peak shape and resolution.[10][16]

  • MaxPeak™ Premier Columns: To mitigate secondary interactions between boronic acids and the metal surfaces of standard HPLC columns, specialized columns like MaxPeak™ Premier can be used to improve peak shape and reliability.[16][17]

  • Hydrolysis Challenges: A significant challenge is the on-column hydrolysis of boronic esters to their corresponding acids.[6][18] Developing rapid analytical methods can minimize the time the analyte spends on the column, thus reducing the extent of hydrolysis.[7] In some cases, non-aqueous reversed-phase conditions or the use of highly basic mobile phases with ion-pairing reagents can stabilize reactive pinacolboronate esters.[6]

Data Presentation: HPLC/UPLC-UV/MS Performance

ParameterHPLC-UVUPLC-MS
Linearity (R²) > 0.999[1][2]> 0.98[4][7]
Limit of Detection (LOD) ~0.02% of test concentration[1][2]0.1 µg[4][7]
Limit of Quantitation (LOQ) -1.0 µg[4][7]
Accuracy (% Recovery) -97.1% - 105.7%[4][7]
Precision (%RSD) < 2.0%[11]< 2.0%[4][7]

Experimental Workflow: HPLC Monitoring

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (e.g., dilute in ACN/MeOH) Aliquot->Quench InternalStd Add Internal Standard Quench->InternalStd Filter Filter Sample (e.g., 0.45 µm) InternalStd->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Conversion / Yield Integrate->Calculate Plot Plot Kinetics Calculate->Plot

Caption: Workflow for HPLC monitoring of a boronic acid reaction.

Experimental Protocol: Stability-Indicating HPLC Method for a Boronic Acid API

  • Instrumentation: HPLC system with a PDA detector (e.g., Waters Arc HPLC).[16][17]

  • Column: XSelect Premier HSS T3 (4.6 x 100 mm, 3.5 µm).[16][17]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.[15]

  • Sample Preparation: At specified time points, withdraw an aliquot from the reaction, quench by diluting 100-fold in a 50:50 mixture of acetonitrile and water, and filter through a 0.45 µm syringe filter before injection.

  • Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[9][11][19] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.[1][2][3]

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[14] However, the low volatility and polar nature of boronic acids necessitate a derivatization step to convert them into more volatile forms suitable for GC analysis.[5][8][20][21]

Causality Behind Experimental Choices:

  • Derivatization: The most common approach is esterification. Reagents like triethanolamine can convert boric acid into a volatile borate ester.[22] For other boronic acids, reaction with diols (e.g., pinacol) can form stable, volatile boronate esters.[5][20][23] This step is crucial as it overcomes the inherent limitations of analyzing polar, non-volatile boronic acids by GC.[5][8]

  • Detector: Mass spectrometry (GC-MS) is highly preferred for its sensitivity and selectivity, allowing for the identification and quantification of analytes even at trace levels.[5][14][22] Flame Ionization Detection (FID) is a more universal detector but lacks the specificity of MS.

Data Presentation: GC-MS Performance (with Derivatization)

ParameterGC-MS
Linearity (R²) > 0.998[22]
Limit of Detection (LOD) 0.04 µg/L (for boric acid)[22]
Quantitation Limit 2.5 ppm (for BPD)[5]
Accuracy (% Recovery) High accuracy demonstrated[22]
Precision (%RSD) High reproducibility demonstrated[22]

Experimental Workflow: GC-MS Monitoring

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Derivatize Derivatization (e.g., with Triethanolamine) Quench->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation (e.g., DB-5 Column) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS monitoring of a boronic acid reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an inherently quantitative and non-destructive technique that provides rich structural information, making it ideal for in-situ reaction monitoring.[13][24] Both ¹H and ¹¹B NMR can be employed.

Causality Behind Experimental Choices:

  • Quantitative NMR (qNMR): The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[24][25] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, absolute quantification can be achieved without the need for analyte-specific calibration curves.[25][26]

  • ¹¹B NMR: This isotope is 80.4% abundant and has a nuclear spin of 3/2, making it readily observable. The chemical shift of ¹¹B is highly sensitive to its coordination environment. Trigonal sp²-hybridized boronic acids resonate downfield (δ ~26-30 ppm), while tetrahedral sp³-hybridized boronates appear upfield (δ ~1-7 ppm).[27] This clear distinction allows for straightforward monitoring of reactions involving changes in the boron coordination sphere, such as the formation of boronate esters.[27][28]

  • In-situ Monitoring: A reaction can be run directly in an NMR tube inside the spectrometer, allowing for real-time data acquisition without the need for sampling and quenching.[13][28]

Data Presentation: ¹¹B qNMR Performance

Parameter¹¹B qNMR
Linearity (R²) > 0.99[29][30]
Limit of Detection (LOD) 0.02% w/w[29][30]
Limit of Quantitation (LOQ) 0.04% w/w[29][30]
Accuracy (% Recovery) 93.6% - 106.2%[29][30]
Precision (%RSD) 0.7% - 2.0%[29][30]

Experimental Protocol: In-situ ¹H qNMR Monitoring

  • Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • Sample Preparation: In a standard 5mm NMR tube, combine the boronic acid, other reactants, catalyst, and a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) of a precisely known concentration. The standard's signals should not overlap with any reactant or product signals.

  • Acquisition: Acquire ¹H NMR spectra at regular time intervals directly at the reaction temperature. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate quantification.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Quantification: Integrate a well-resolved signal for the starting material, product, and the internal standard. Calculate the concentration of the analyte using the following equation: Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V) Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass of standard, V = volume of the solution.

Conclusion: Selecting the Optimal Method

The choice of analytical technique for monitoring boronic acid reactions is a critical decision that impacts data quality, process understanding, and regulatory success.

  • HPLC/UPLC methods are the industry standard for quantitative analysis, offering excellent precision and accuracy, particularly for release and stability testing.[1][10][11] The primary challenge lies in managing the on-column stability of boronic esters.

  • GC-MS is a highly sensitive and specific alternative, but the mandatory derivatization step adds complexity to the workflow.[5][14] It is particularly useful for analyzing volatile impurities or when high sensitivity is paramount.

  • qNMR , especially ¹¹B NMR, offers a powerful, non-destructive method for in-situ monitoring and mechanistic studies.[13][28][30] Its inherent quantitative nature and the ability to observe the reaction in real-time provide invaluable insights during process development and optimization.

A multi-faceted approach, leveraging the strengths of each technique at different stages of development, often provides the most comprehensive understanding and control over boronic acid reactions. By grounding these analytical choices in sound scientific principles and adhering to rigorous validation standards as outlined by the ICH, researchers and drug developers can ensure the quality, safety, and efficacy of these vital pharmaceutical compounds.

References

A Senior Application Scientist's Guide: Benchmarking (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid against its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the reliability of building blocks is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, and the choice of the organoboron reagent is a critical determinant of success. This guide provides an in-depth comparison of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid and its corresponding potassium trifluoroborate salt, moving beyond simple protocols to explain the fundamental trade-offs in stability, handling, and reactivity that inform expert reagent selection.

The Foundation: Understanding the Structural and Stability Dichotomy

The difference in performance between a boronic acid and its trifluoroborate salt originates from the geometry and electronic nature of the boron center. This structural variance has profound implications for benchtop stability and stoichiometric accuracy.

A. This compound:

The boronic acid features a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital. This electron deficiency makes it a Lewis acid and is the root of its utility and its instability.[1] Boronic acids are notoriously susceptible to several decomposition pathways:

  • Dehydration to Boroxines: The most common stability issue is the intermolecular dehydration to form a cyclic trimer known as a boroxine.[2] This equilibrium-driven process means that a bottle of boronic acid is often a mixture of the monomer, the boroxine, and water, complicating precise stoichiometric measurements.[2]

  • Protodeboronation: The carbon-boron bond can be cleaved by protons, particularly under non-optimal reaction conditions, leading to the formation of an undesired arene byproduct and reducing yields.[3]

  • Oxidation: The C-B bond is also susceptible to oxidation, further degrading the reagent over time.

B. Potassium (2-Methyl-4-(N-methylsulfamoyl)phenyl)trifluoroborate:

In contrast, the trifluoroborate salt features a tetracoordinate, sp³-hybridized boron atom, forming a stable anionic complex.[4] This fundamental structural change effectively "protects" the boron center.[4]

  • Enhanced Stability: The formation of the [R-BF₃]⁻K⁺ salt shields the boron from the degradation pathways that affect boronic acids. These salts are typically free-flowing, crystalline solids that are stable to air and moisture, permitting indefinite storage without significant degradation.[2][5] This makes them exceptionally reliable reagents, especially for long-term use or in high-throughput screening applications where reagent integrity is critical.

G cluster_instability Boronic Acid Instability cluster_stability Stabilized Form BA This compound (R-B(OH)₂) Boroxine Boroxine ((R-BO)₃) BA->Boroxine - 3 H₂O TFB Potassium Trifluoroborate Salt (K⁺[R-BF₃]⁻) BA->TFB + KHF₂ - 2 H₂O

Table 1: Comparative Stability Profile
ParameterThis compoundPotassium Trifluoroborate SaltRationale for Difference
Physical Form White to off-white solidCrystalline, free-flowing solidTrifluoroborate salts generally exhibit higher crystallinity.
Benchtop Stability Prone to degradation via dehydration and oxidation[2]Highly stable to air and moisture for extended periods[5]Tetracoordinate boron center is protected from common decomposition pathways.[4]
Stoichiometric Accuracy Can be inconsistent due to equilibrium with boroxine form[2]High; stable monomeric form allows for precise measurementsThe salt's structure prevents the formation of oligomeric species like boroxines.
Primary Decomposition Dehydration to boroxine, protodeboronation, oxidationHydrolysis (under specific conditions)Vacant p-orbital in boronic acid vs. saturated coordination in trifluoroborate.

The Reaction Mechanism: A Tale of Two Activation Pathways

While stability is a key practical concern, the ultimate test is performance. In the Suzuki-Miyaura coupling, both reagents must transfer their organic group to the palladium center (transmetalation), but they arrive at this crucial step via different activation pathways.

The fundamental catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The key difference lies in the transmetalation step.

A. Boronic Acid Activation:

The neutral boronic acid is generally not nucleophilic enough for efficient transmetalation. A base is required to activate it, forming a more electron-rich, nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily participates in the transmetalation step.[6]

G cluster_boronic_acid Boronic Acid Activation pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X (L)₂ pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)-R (L)₂ pd2->pd2_b Transmetalation product Ar-R pd2_b->product Reductive Elimination product->pd0 Catalyst Regeneration BA R-B(OH)₂ Ate [R-B(OH)₃]⁻ BA->Ate + OH⁻ Ate->pd2

B. Trifluoroborate Salt Activation:

Potassium trifluoroborates are often considered "slow-release" reservoirs of the active boronic acid.[3] They do not participate directly in transmetalation. Instead, under the aqueous basic conditions of the reaction, the trifluoroborate undergoes hydrolysis to generate the corresponding boronic acid in situ.[3][7] This newly formed boronic acid is then activated by the base to the boronate "ate" complex, which proceeds with transmetalation. This slow, controlled release can be highly advantageous, as it maintains a low steady-state concentration of the sensitive boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[3]

G cluster_tfb Trifluoroborate Activation pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X (L)₂ pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)-R (L)₂ pd2->pd2_b Transmetalation product Ar-R pd2_b->product Reductive Elimination product->pd0 Catalyst Regeneration TFB K⁺[R-BF₃]⁻ BA R-B(OH)₂ TFB->BA Hydrolysis (+H₂O, -3F⁻, -K⁺) Ate [R-B(OH)₃]⁻ BA->Ate + OH⁻ Ate->pd2

Head-to-Head Benchmarking: Experimental Design and Protocol

To provide actionable data, we present a standardized protocol for a comparative Suzuki-Miyaura cross-coupling reaction. The objective is to evaluate reaction efficiency, yield, and purity when using either the boronic acid or its trifluoroborate salt under identical conditions.

G sub Substrate & Reagent Selection - Aryl Bromide - Boronic Acid vs. TFB Salt - Catalyst, Base, Solvent rxn Parallel Reaction Setup (Identical Conditions) sub->rxn workup Reaction Workup & Quenching rxn->workup analysis Analysis & Comparison - TLC / LC-MS Monitoring - Yield Calculation - Purity Assessment (NMR/HPLC) workup->analysis

Protocol: Comparative Suzuki-Miyaura Coupling

Reaction: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boron reagent + 4-Bromoanisole → 4'-Methoxy-2-methyl-N-methyl-[1,1'-biphenyl]-4-sulfonamide

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv)

  • Boron Reagent (Select one):

    • This compound (1.2 equiv)

    • Potassium (2-Methyl-4-(N-methylsulfamoyl)phenyl)trifluoroborate (1.2 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2 mol %)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 187 mg, 1.0 mmol), the selected boron reagent (1.2 mmol), cesium carbonate (977 mg, 3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or after 4 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the yield of the isolated product and assess its purity by ¹H NMR and HPLC.

Table 2: Expected Comparative Performance Data
MetricUsing Boronic AcidUsing Trifluoroborate SaltField-Proven Insights
Handling Hygroscopic; potential for inaccuracy due to boroxine formation.Easy to handle, weigh, and store; non-hygroscopic.The trifluoroborate salt is superior for reproducibility and ease of use in array synthesis or on automated platforms.
Reaction Time Potentially faster due to direct availability of the boronic acid.May exhibit a brief induction period for hydrolysis to occur.For many systems, the difference in overall time is negligible, but the TFB salt often yields a cleaner reaction profile.
Isolated Yield 80-90% (highly dependent on reagent quality)85-95% (more consistent results)The slow-release mechanism of the TFB salt minimizes side reactions, often leading to higher and more reproducible yields.[3][7]
Crude Purity May show byproducts from protodeboronation or homocoupling.Typically higher, with fewer boron-related side products observed.Cleaner reaction profiles reduce the burden of downstream purification, a significant factor in process chemistry.

Conclusion and Senior Scientist Recommendations

The choice between this compound and its potassium trifluoroborate salt is a strategic one, dictated by the specific demands of the synthesis.

  • Choose the Boronic Acid for:

    • Rapid, small-scale reactions where the reagent is known to be fresh and of high purity.

    • Situations where strictly anhydrous conditions are necessary (though this is less common for Suzuki couplings).

    • When atom economy is the absolute highest priority.

  • Choose the Potassium Trifluoroborate Salt for:

    • Enhanced Reliability and Reproducibility: Its exceptional benchtop stability ensures consistent performance over time.[4]

    • Large-Scale Synthesis and Process Chemistry: Where accurate stoichiometry and predictable outcomes are critical.

    • Complex Molecule Synthesis: The slow-release mechanism provides a cleaner reaction by minimizing the concentration of the reactive boronic acid, which is crucial when working with sensitive or multi-functionalized substrates.[3]

    • Long-Term Storage and Reagent Libraries: It is the unequivocally superior choice for building block collections.

In essence, potassium organotrifluoroborates should not be viewed merely as substitutes, but as next-generation reagents that solve the inherent stability challenges of boronic acids. For the drug development professional, where consistency, purity, and reliability are non-negotiable, the trifluoroborate salt of this compound represents a more robust and trustworthy synthetic tool.

References

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